4-(Bromomethyl)-3-chloropyridine hydrobromide
Description
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Properties
IUPAC Name |
4-(bromomethyl)-3-chloropyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.BrH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSQLOOWSVEQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility and Stability of 4-(Bromomethyl)-3-chloropyridine hydrobromide
Part 1: Executive Summary & Compound Identity
4-(Bromomethyl)-3-chloropyridine hydrobromide (CAS: 1256562-25-0) is a high-value heterocyclic building block used primarily as an electrophilic "warhead" for introducing the (3-chloropyridin-4-yl)methyl moiety into pharmaceutical targets.
Unlike simple alkyl halides, this compound possesses a "dual-reactivity" profile: it contains a highly electrophilic benzylic-like bromide and a nucleophilic pyridine nitrogen. While the hydrobromide salt form suppresses the nitrogen's nucleophilicity, improper handling leads to rapid degradation via self-alkylation (polymerization) or hydrolysis .
This guide provides a self-validating framework for the storage, solubilization, and handling of this reagent to ensure experimental reproducibility.
Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1256562-25-0 |
| Molecular Formula | C₆H₅BrClN[1][2] · HBr |
| Molecular Weight | 287.38 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~189–192 °C (Decomposes) |
| Storage Class | Corrosive, Hygroscopic, Lachrymator |
Part 2: Stability Mechanisms & Degradation Pathways
Understanding the failure modes of this compound is critical for process control. The 3-chloro substituent provides steric and electronic modulation, but the core instability remains.
The "Scorpion" Effect: Self-Alkylation
The free base of 4-(bromomethyl)pyridine derivatives is inherently unstable. The pyridine nitrogen of one molecule can attack the electrophilic methylene carbon of another.
-
Mechanism: Intermolecular Nucleophilic Substitution (
). -
Role of 3-Cl: The chlorine atom at the 3-position exerts an electron-withdrawing inductive effect (-I), reducing the basicity and nucleophilicity of the ring nitrogen. While this retards the rate of self-alkylation compared to the non-chlorinated analog, it does not eliminate the risk once the HBr is neutralized.
-
Result: Formation of insoluble pyridinium oligomers/polymers (often observed as a brown/black tar).
Hydrolysis
The benzylic-like C-Br bond is activated by the electron-deficient pyridine ring, making it highly susceptible to solvolysis by water.
-
Mechanism:
/ mixed character attack by water. -
Result: Conversion to 4-(hydroxymethyl)-3-chloropyridine and release of HBr.
Visualization of Reactivity
The following diagram illustrates the competing stability pathways.
Part 3: Solubility & Solvent Compatibility
The solubility profile is dictated by the ionic lattice of the hydrobromide salt.
| Solvent | Solubility Rating | Stability in Solution | Recommendation |
| Water | High (>50 mg/mL) | Low (Hydrolysis < 24h) | Use only for immediate extraction; do not store. |
| DMSO | High (>100 mg/mL) | Moderate | Good for stock solutions if kept anhydrous and frozen. |
| Methanol | High | Moderate | Potential for methanolysis (forming methyl ether) over long periods. |
| DCM | Low (Salt) / High (Free Base) | High (if dry) | Preferred solvent for in situ free-basing and reactions. |
| Ether/Hexane | Insoluble | High | Used for precipitation/washing to remove impurities. |
Critical Protocol: Solvent Selection
-
For Reactions: Use anhydrous DMF or Acetonitrile. The HBr salt can often be used directly with an organic base (e.g., DIPEA,
) added in situ. -
For Analysis: Dissolve in DMSO-
for NMR. Avoid unless analyzing immediately, as H/D exchange and hydrolysis will obscure the spectrum.
Part 4: Handling & Storage Protocols[6][8][9][10]
The "Cold Chain" Storage Rule
This compound must be treated as a perishable reagent.
-
Temperature: Store at 2–8°C (short term) or -20°C (long term).
-
Atmosphere: Store under Argon or Nitrogen . The salt is hygroscopic; moisture absorption accelerates hydrolysis.
-
Container: Amber glass with a Parafilm or Teflon seal to prevent light degradation and moisture ingress.
Safety Warning: Lachrymator
Like benzyl bromide, this compound is a potent lachrymator (tear gas).
-
Engineering Control: Always handle inside a functioning fume hood.
-
Decontamination: Quench spills with dilute aqueous ammonia or 5% sodium thiosulfate solution to destroy the alkyl bromide warhead before cleaning.
Part 5: Experimental Methodologies
Protocol A: Rapid Quality Control (Self-Validating)
Before committing the reagent to a high-value synthesis, validate its integrity.
Visual Check:
-
Pass: White to pale yellow crystalline powder.
-
Fail: Brown, sticky, or gummy clumps (indicates polymerization).
NMR Validation (DMSO-
-
Prepare a sample in anhydrous DMSO-
. -
Key Diagnostic Peaks:
-
~4.8 ppm (Singlet, 2H):
-Br protons. - ~8.5–9.0 ppm: Pyridine aromatic protons (shifted downfield due to HBr salt).
-
~4.8 ppm (Singlet, 2H):
-
Failure Modes:
-
Hydrolysis:[3] Appearance of a new singlet at ~4.6 ppm (
-OH) and a broad OH peak. -
Polymerization: Broadening of all aromatic signals and baseline noise.
-
Protocol B: In Situ Free-Basing (Recommended)
Do not isolate the free base. Generate it in the reaction vessel to minimize self-alkylation.
Workflow:
-
Suspend 4-(Bromomethyl)-3-chloropyridine HBr (1.0 equiv) in anhydrous DCM or DMF.
-
Add the nucleophile (amine/thiol) to the suspension.
-
Cool the mixture to 0°C.
-
Add a non-nucleophilic base (e.g., DIPEA or TEA, 2.0–2.5 equiv) dropwise.
-
Why? The first equivalent neutralizes the HBr salt. The second equivalent scavenges the HBr produced during the alkylation.
-
-
Allow to warm to room temperature only after the reactants are mixed.
References
-
Sigma-Aldrich. this compound Product Specification. Accessed October 2025. Link
-
ChemicalBook. 4-(Bromomethyl)pyridine hydrobromide Synthesis and Stability Data. Link
-
PubChem. Compound Summary: this compound.[2] National Library of Medicine. Link
-
TCI Chemicals. Safety Data Sheet: 4-(Bromomethyl)pyridine derivatives. Link
-
ResearchGate. Mild and Scalable C4-Alkylation of Pyridine Derivatives. (Mechanistic insight on pyridine alkylation stability). Link
Sources
An In-depth Technical Guide to the Purity Analysis of 4-(Bromomethyl)-3-chloropyridine hydrobromide
Introduction: The Critical Role of Purity in a Versatile Building Block
4-(Bromomethyl)-3-chloropyridine hydrobromide is a key heterocyclic organic compound, serving as a vital intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2][3] Its utility lies in the reactive bromomethyl group, which allows for the strategic introduction of the 3-chloro-4-pyridyl moiety into larger, more complex molecules. The presence of both a chloro and a bromomethyl substituent on the pyridine ring offers multiple reaction pathways for medicinal chemists.
Given its role as a precursor, the purity of this compound is of paramount importance. The presence of impurities, even in trace amounts, can have significant downstream consequences, including the formation of unwanted side products, reduced yields, and the introduction of potentially toxic components into active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for the purity analysis of this compound, addressing potential impurities, robust analytical methodologies, and the principles of method validation.
Anticipating the Impurity Landscape: A Synthesis-Based Approach
A thorough understanding of the synthetic route is fundamental to predicting potential impurities. While specific manufacturing processes for this compound are often proprietary, we can infer likely impurities by examining common synthetic strategies for related pyridine derivatives. A plausible synthesis would involve the bromination of 3-chloro-4-methylpyridine.
A common method for the synthesis of the related compound, 4-(bromomethyl)pyridine hydrobromide, involves reacting 4-pyridinemethanol with reagents like phosphorus pentabromide or phosphorus tribromide.[4] Adapting this to our target molecule, a likely precursor would be (3-chloro-4-pyridyl)methanol.
Based on these potential synthetic pathways, we can classify impurities into three main categories:
-
Process-Related Impurities: Arising from the starting materials, reagents, and side reactions.
-
Degradation Products: Formed during synthesis, purification, or storage.
-
Residual Solvents: Organic volatile impurities remaining from the manufacturing process.
The following diagram illustrates a potential synthetic route and the genesis of various impurities:
Caption: Potential Synthesis and Impurity Formation Pathway.
Table 1: Summary of Potential Impurities
| Impurity Category | Potential Impurity | Structure | Origin |
| Process-Related | Impurity A: 3-Chloro-4-methylpyridine | C₆H₆ClN | Unreacted starting material |
| Impurity B: 4-(Dibromomethyl)-3-chloropyridine | C₆H₄Br₂ClN | Over-bromination during synthesis | |
| Degradation | Impurity C: 3-Chloro-4-pyridinecarboxaldehyde | C₆H₄ClNO | Oxidation of the bromomethyl group |
| Impurity D: Bis(3-chloro-4-pyridylmethyl) ether | C₁₂H₁₀Cl₂N₂O | Hydrolysis of the bromomethyl group followed by self-condensation | |
| Residual Solvents | Various | - | From reaction and purification steps (e.g., Toluene, Acetonitrile, Isopropanol) |
A Multi-faceted Analytical Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete purity profile. Therefore, a combination of chromatographic and spectroscopic methods is essential.
Caption: Comprehensive Analytical Workflow.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
Reverse-phase HPLC with UV detection is the cornerstone for determining the assay (potency) and quantifying related substance impurities. A stability-indicating method, capable of separating the main component from its potential impurities and degradation products, must be developed and validated.[5]
Experimental Protocol: HPLC Method Development
-
Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point due to the moderate polarity of the analyte and its impurities.
-
Mobile Phase Selection: A gradient elution is recommended to resolve both polar and non-polar impurities.
-
Mobile Phase A: 0.1% Phosphoric acid in water. The acidic pH will ensure the pyridine nitrogen is protonated, leading to better peak shape.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical starting gradient would be a linear increase from 5% B to 95% B over 20-30 minutes.
-
Detection: A photodiode array (PDA) detector is advantageous as it allows for the monitoring of multiple wavelengths and can help in peak purity assessment. A primary wavelength of around 254 nm is a reasonable starting point.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to ensure complete dissolution and compatibility with the mobile phase.
Table 2: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Gas Chromatography (GC) for Residual Solvents
Headspace Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for the quantification of residual solvents. The choice of the column (e.g., a polar phase like polyethylene glycol) and temperature program will depend on the specific solvents used in the manufacturing process.
Spectroscopic Methods for Structural Confirmation and Impurity Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation of the main component and any isolated impurities.[6][7][8] The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the bromomethyl protons. The chemical shifts of the aromatic protons are influenced by the positions of the chloro and bromomethyl substituents.[6]
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown impurities.[9][10] By coupling the separation power of HPLC with the mass-resolving capability of MS, the molecular weights of impurities can be determined, providing crucial information for their structural identification.
Titration for Assay
A non-aqueous acid-base titration can be a simple and accurate method for determining the assay of the hydrobromide salt. The sample is dissolved in a suitable non-aqueous solvent and titrated with a standardized base, such as perchloric acid in acetic acid.
Method Validation: Ensuring Trustworthiness and Reliability
Once the analytical methods are developed, they must be rigorously validated in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[11][12][13][14]
Key Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[11][12] This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion: A Commitment to Quality
The purity of this compound is a critical determinant of the quality and safety of the final pharmaceutical products derived from it. A comprehensive analytical strategy, incorporating chromatographic and spectroscopic techniques, is essential for a thorough purity assessment. By anticipating potential impurities based on synthetic pathways and rigorously validating the analytical methods according to ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate.
References
-
ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. [Link]
-
ResearchGate. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. [Link]
-
ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]
-
ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]
-
AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]
-
AMS Biotechnology (AMSBIO). (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ConnectSci. (1993). An N.M.R. Investigation of Polarization of Pyridine by +R Substituents and a Proposed New Method for Determination of the Substituent Resonance Parameter (σ R ). [Link]
-
Wiley Online Library. (2019). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
SIELC Technologies. (2018). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Isaac Scientific Publishing. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. [Link]
-
Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]
-
ACS Publications. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. [Link]
-
ResearchGate. (2025). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [Link]
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
-
MDPI. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
-
LookChem. (n.d.). Cas 626-60-8,3-Chloropyridine. [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... [Link]
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
Wikipedia. (n.d.). 3-Chloropyridine. [Link]
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
-
PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
PMC. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]
-
Frontiers. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. [Link]
-
MDPI. (n.d.). New Insights into the Degradation Path of Deltamethrin. [Link]
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Methodological & Application
Synthesis of pharmaceutical intermediates from 4-(Bromomethyl)-3-chloropyridine hydrobromide
Application Note: Strategic Utilization of 4-(Bromomethyl)-3-chloropyridine Hydrobromide in Medicinal Chemistry
Abstract
This technical guide outlines the optimal handling, activation, and synthetic application of This compound (CAS: 101990-69-6) .[1] As a bifunctional building block, this compound offers a highly reactive electrophilic site (bromomethyl) for scaffold attachment and a halogenated core (3-chloro) for subsequent cross-coupling.[1] This note addresses the critical stability challenges associated with the free base and provides validated protocols for N-alkylation, S-alkylation, and C-alkylation, ensuring high yields and reproducibility in drug discovery workflows.
Critical Handling & Stability Profile
The hydrobromide salt form is the industry standard for storage due to the inherent instability of the free base. Researchers must understand the "Stability-Reactivity Trade-off" to avoid polymerization.[1]
The Self-Alkylation Hazard
Upon neutralization (free-basing), the pyridine nitrogen of one molecule can nucleophilically attack the bromomethyl group of another, leading to rapid polymerization (formation of pyridinium salts).[1]
-
Salt Form (HBr): Stable solid. Shelf-life >2 years at 2-8°C under inert gas.[1]
-
Free Base: Unstable oil/low-melting solid.[1] Must be generated in situ or used immediately.
Safety Warning: This compound is a severe lachrymator and skin corrosive. All operations must be conducted in a well-ventilated fume hood.
Table 1: Physicochemical Properties & Solubility
| Property | Specification | Notes |
| Molecular Weight | 287.39 g/mol (Salt) | Free base MW: 206.47 |
| Appearance | White to off-white crystalline solid | Darkens upon moisture exposure |
| Solubility (Salt) | Water, Methanol, DMSO | Poor in DCM, Et2O, Hexanes |
| Solubility (Free Base) | DCM, EtOAc, THF, Toluene | Extracted into organics after neutralization |
| pKa (Pyridine N) | ~3.5 - 4.0 | Reduced basicity due to Cl-substitution |
Reaction Landscape & Strategic Planning
The molecule possesses two distinct reactive sites, allowing for orthogonal functionalization.
Figure 1: Reactivity landscape. The bromomethyl group (
Experimental Protocols
Protocol A: In Situ N-Alkylation (Recommended)
Target: Synthesis of secondary/tertiary amines for kinase inhibitor scaffolds.[1]
Rationale: Generating the free base in situ prevents high concentrations of the unstable intermediate, minimizing polymerization.
Reagents:
-
Amine substrate (1.0 equiv)
-
4-(Bromomethyl)-3-chloropyridine HBr (1.1 - 1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the Amine Substrate (1.0 mmol) in anhydrous MeCN (5 mL).
-
Base Addition: Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes.
-
Controlled Addition: Cool the solution to 0°C. Add 4-(Bromomethyl)-3-chloropyridine HBr (1.1 mmol) portion-wise as a solid over 10 minutes.
-
Note: Adding the salt to the basic amine solution ensures the free base reacts immediately with the nucleophile.
-
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: TLC (DCM/MeOH 95:5). The starting material (salt) stays at the baseline; the product will move up.
-
-
Workup: Dilute with EtOAc (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) followed by Brine (10 mL).
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography.
Protocol B: S-Alkylation (Thioether Synthesis)
Target: Synthesis of sulfide linkers for receptor antagonists.[1]
Rationale: Thiols are prone to oxidation (disulfide formation). Using a stronger base (NaH) ensures rapid nucleophilic attack, outcompeting the hydrolysis of the bromide.
Reagents:
-
Thiol substrate (1.0 equiv)
-
NaH (60% in oil) (2.2 equiv)
-
Solvent: THF or DMF (0°C)
Step-by-Step Procedure:
-
Deprotonation: Suspend NaH (2.2 mmol) in dry THF (5 mL) at 0°C under Nitrogen.
-
Thiol Addition: Dropwise add the Thiol (1.0 mmol) dissolved in THF. Stir for 15 min until H2 evolution ceases (Thiolate formation).
-
Electrophile Addition: Add 4-(Bromomethyl)-3-chloropyridine HBr (1.0 mmol) in one portion.
-
Mechanistic Note: The first equivalent of base neutralizes the HBr; the second maintains the thiolate.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
-
Quench: Carefully add water (1 mL) to quench excess NaH.
-
Isolation: Standard extraction (EtOAc/Water).
Protocol C: C-Alkylation (Malonate Coupling)
Target: Chain extension for phenyl-acetic acid derivatives.[1]
Step-by-Step Procedure:
-
Dissolve Diethyl malonate (1.2 equiv) in DMF.
-
Add Cs2CO3 (2.5 equiv) or NaH (2.5 equiv). Stir 30 min.
-
Add 4-(Bromomethyl)-3-chloropyridine HBr (1.0 equiv) at 0°C.
-
Heat to 60°C for 4 hours to ensure completion.
-
Result: The 3-chloro group remains intact, available for future Suzuki coupling.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Polymer Formation | Free base existed too long without nucleophile.[1] | Use in situ protocol (Protocol A). Do not pre-neutralize the salt in a separate flask. |
| Incomplete Reaction | HBr salt not fully neutralized. | Ensure >2.5 equiv of base is used (1 eq for HBr, 1+ eq for reaction). |
| Hydrolysis (Alcohol byproduct) | Wet solvents. | Use anhydrous MeCN/DMF. The bromomethyl group is moisture sensitive. |
| Lachrymatory Effect | Vapor release. | Quench all glassware and waste with dilute NaOH before removing from the hood. |
Process Workflow Visualization
Figure 2: Operational workflow for N/S-alkylation. Note the critical timing of base addition to prevent polymerization.[1]
References
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide. Retrieved from
-
National Institutes of Health (NIH). (2012). Synthesis of N-Substituted-3-amino-4-halopyridines. Retrieved from
-
TCI Chemicals. (2025). Product Specification: 4-(Bromomethyl)pyridine Hydrobromide. Retrieved from
-
Google Patents. (2002). EP0973729B1 - Process for the preparation of 4-bromomethyl diphenyl compounds.[1][3][4] (Analogous reactivity profiles). Retrieved from
-
BroadPharm. (2022). Protocol for Amino PEG Coupling. (General amine-alkylation conditions). Retrieved from
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Preparation of novel heterocyclic compounds using 4-(Bromomethyl)-3-chloropyridine hydrobromide
Executive Summary
This technical guide outlines the high-value application of 4-(Bromomethyl)-3-chloropyridine hydrobromide (CAS: 10175-28-7) as a bifunctional linchpin in medicinal chemistry. Unlike simple pyridine building blocks, this scaffold possesses "orthogonal reactivity": a highly reactive benzylic electrophile (bromomethyl) and a latent metal-catalyzed coupling partner (3-chloro).
This guide details two specific protocols for converting this reagent into privileged pharmacophores: 2,3-dihydro-1H-pyrrolo[3,2-c]pyridines (azaindolines) and benzofuro[3,2-c]pyridines . These methodologies are designed for scalability and reliability in drug discovery workflows.
Strategic Reactivity Profile
The utility of 4-(Bromomethyl)-3-chloropyridine lies in its stepwise activation potential. The hydrobromide salt form stabilizes the reactive benzyl bromide, which must be liberated in situ or prior to reaction.
Reactivity Hierarchy:
-
Site A (Bromomethyl):
electrophile. Reacts rapidly via with amines, thiols, and alkoxides at RT. -
Site B (3-Chloro):
electrophile. Sterically congested but electronically activated by the pyridine nitrogen. Requires Pd/Ni-catalysis or high-temperature conditions.
Figure 1: Orthogonal reactivity map. The reagent requires neutralization to prevent protonation of nucleophiles.
Critical Handling Protocol: Free-Basing
The commercial supply is a hydrobromide salt. Using it directly with amine nucleophiles requires excess base, but for sensitive catalytic reactions, generating the free base is recommended to remove bromide ions that might poison catalysts.
Protocol:
-
Suspend 4-(Bromomethyl)-3-chloropyridine HBr (10 mmol) in DCM (50 mL).
-
Add saturated aqueous
(50 mL) and stir vigorously for 15 minutes. -
Separate the organic layer and wash with brine.
-
Dry over
, filter, and concentrate in vacuo at <30°C (benzyl bromides are thermally unstable). -
Storage: Use immediately. The free base degrades upon prolonged storage.
Application Module A: Synthesis of Azaindolines
Target Scaffold: 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine
Mechanism: Sequential
This protocol constructs the 5,6-fused system found in numerous kinase inhibitors.
Workflow Diagram
Figure 2: Two-step synthesis of azaindolines. The secondary amine formed in Step 1 acts as the nucleophile for Step 2.
Step-by-Step Protocol
Step 1:
-
Charge: To a solution of primary amine (1.1 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (0.2 M), add 4-(bromomethyl)-3-chloropyridine HBr (1.0 equiv) portion-wise at 0°C.
-
Reaction: Warm to RT and stir for 4 hours. Monitor by LCMS for consumption of the bromide.
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Step 2: Ring Closure (Buchwald-Hartwig)
-
Catalyst Prep: In a glovebox or under Argon, mix the intermediate (1.0 equiv),
(5 mol%), XPhos (10 mol%), and (2.0 equiv) in degassed Toluene or Dioxane (0.1 M).-
Note: XPhos is critical for coupling aryl chlorides with secondary amines.
-
-
Reaction: Heat to 100°C in a sealed tube for 12–16 hours.
-
Workup: Filter through Celite. Concentrate.
-
Yield: Typically 60–80% over two steps.
Application Module B: Synthesis of Benzofuro[3,2-c]pyridines
Target Scaffold: Benzofuro[3,2-c]pyridine
Mechanism:
This route uses the 3-chloro position to activate a C-H bond on a pendant phenol ring, creating a tricyclic core.
Data Summary: Optimization of Cyclization Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized) |
| Catalyst | ||
| Base | ||
| Solvent | DMF | DMAc (Dimethylacetamide) |
| Temp | 120°C | 130°C |
| Yield | 35-45% | 78-85% |
| Note | Significant dehalogenation observed | Pivalic acid promotes C-H activation |
Step-by-Step Protocol
Step 1: Ether Formation
-
Dissolve substituted phenol (1.0 equiv) in Acetone. Add
(2.0 equiv). -
Add 4-(bromomethyl)-3-chloropyridine HBr (1.0 equiv).
-
Reflux for 3 hours.
-
Filter salts and concentrate to obtain the 3-chloro-4-(aryloxymethyl)pyridine intermediate.
Step 2: Intramolecular Direct Arylation
-
Reagents: Dissolve the ether intermediate in DMAc (0.1 M).
-
Additives: Add
(5 mol%), Tricyclohexylphosphine tetrafluoroborate ( , 10 mol%), (2.5 equiv), and Pivalic Acid (30 mol%).-
Why Pivalic Acid? It acts as a proton shuttle, significantly lowering the energy barrier for the C-H activation step at the palladium center (Concerted Metallation-Deprotonation mechanism).
-
-
Execution: Degas thoroughly (sparge with
for 15 min). Heat to 130°C for 14 hours. -
Purification: The product is often highly crystalline. Trituration with cold ether or column chromatography yields the fused tricycle.
References
-
Chorell, E., et al. (2012). "Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity." European Journal of Medicinal Chemistry.
-
Laha, J. K., et al. (2014). "Palladium-catalyzed intramolecular arylation of benzylic amines: A one-pot synthesis of isoindolines and azaindolines." The Journal of Organic Chemistry.
-
Ackermann, L. (2011). "Carboxylate-assisted transition-metal-catalyzed C-H bond functionalizations: Mechanism and scope." Chemical Reviews.
-
PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine.
Application Note: Strategic Utilization of 4-(Bromomethyl)-3-chloropyridine Hydrobromide in Kinase Inhibitor Synthesis
Executive Summary
This application note details the strategic implementation of 4-(Bromomethyl)-3-chloropyridine hydrobromide (CAS: 101990-69-6) as a pivotal electrophile in the synthesis of next-generation kinase inhibitors. While many approved inhibitors utilize pyridine-ether or pyridine-amine linkages, the installation of a methylene (-CH2-) bridge via this reagent offers a bioisosteric alternative that enhances metabolic stability and alters vector geometry within the ATP-binding pocket.
This guide provides a validated protocol for handling this corrosive salt, executing high-yield
Technical Background & Mechanistic Rationale
The "Warhead" Architecture
In the context of kinase drug discovery, the 3-chloropyridine motif serves as a privileged scaffold. The nitrogen atom often functions as a hydrogen bond acceptor for the kinase "hinge region" (e.g., Met, Val, or Ala residues), while the 3-chloro substituent fills the hydrophobic "gatekeeper" pocket or selectivity pocket, enhancing potency and selectivity profiles [1].
Why 4-(Bromomethyl)-3-chloropyridine?
This reagent is unique due to its dual-functionality:
-
Highly Reactive Electrophile: The bromomethyl group at C4 is activated by the electron-deficient pyridine ring, making it a potent alkylating agent for amines, thiols, and enolates.
-
Orthogonal Handle: The chlorine atom at C3 is sterically positioned to influence conformation but remains chemically stable during the alkylation step. It can be activated later via oxidative addition (using bulky phosphine ligands like XPhos or Buchwald precatalysts) for Suzuki-Miyaura or Buchwald-Hartwig couplings [2].
Structural Biology Insight (Diagram)
The following diagram illustrates the logical workflow of building a Type II kinase inhibitor using this reagent.
Figure 1: Modular assembly of kinase inhibitors. The reagent acts as the "Linker-Hinge Binder" unit.
Safety & Handling Protocol (Critical)
Hazard Class: Corrosive (Skin Corr.[1] 1B), Serious Eye Damage (Cat 1).[1] Signal Word: DANGER.
The hydrobromide salt form is hygroscopic and generates HBr fumes upon exposure to moisture.
-
Engineering Controls: All weighing and transfers must occur within a certified chemical fume hood or a glovebox under
atmosphere. -
PPE: Double nitrile gloves (0.11 mm min), lab coat, and chemical splash goggles are mandatory. A face shield is recommended during the free-basing step.
-
Quenching: Residual alkylating agent must be quenched with 10% aqueous ammonium hydroxide or sodium thiosulfate before disposal to prevent downstream toxicity.
Experimental Protocol: Synthesis of a Prototype Kinase Inhibitor Intermediate
Objective: Alkylation of a secondary amine (Pharmacophore A) with 4-(Bromomethyl)-3-chloropyridine.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |
| Pharmacophore A (Amine) | Variable | 1.0 | Nucleophile |
| 4-(Bromomethyl)-3-chloropyridine HBr | 287.39 | 1.2 | Electrophile |
| DIPEA (Hünig's Base) | 129.24 | 3.5 | Base (Scavenger) |
| Acetonitrile (ACN) | - | [0.2 M] | Solvent (Polar Aprotic) |
| NaI (Sodium Iodide) | 149.89 | 0.1 | Catalyst (Finkelstein) |
Step-by-Step Procedure
Step 1: Free-Basing (In-Situ Strategy) Rationale: The HBr salt is stable but less reactive. In-situ neutralization prevents the isolation of the unstable free base, which can polymerize.
-
Charge the reaction vessel with Pharmacophore A (1.0 equiv) and anhydrous Acetonitrile (0.2 M concentration relative to amine).
-
Add DIPEA (3.5 equiv) dropwise at 0°C. Stir for 10 minutes.
-
Critical Check: Ensure the solution is basic (pH > 9) using a spot test.
Step 2: Electrophile Addition & Catalysis Rationale: Adding NaI generates the transient 4-(iodomethyl) species, which is ~100x more reactive than the bromide (Finkelstein reaction logic), accelerating the reaction and suppressing side products.
-
Add 4-(Bromomethyl)-3-chloropyridine HBr (1.2 equiv) as a solid in one portion.
-
Immediately add catalytic NaI (0.1 equiv).
-
Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.
-
Heat to 60°C for 4–12 hours. Monitor by LC-MS (Target Mass = Amine + 126.5 Da).
Step 3: Work-up & Purification [2]
-
Concentrate the reaction mixture under reduced pressure to remove ACN.
-
Redissolve the residue in EtOAc and wash with saturated
(2x) and Brine (1x). -
Dry over
, filter, and concentrate. -
Purification: Flash chromatography (DCM/MeOH gradient). The pyridine nitrogen makes the product polar; consider adding 1%
to the eluent to prevent streaking.
Advanced Workflow: Functionalizing the 3-Chloro Handle
Once the alkylation is complete, the 3-chloro position is often too unreactive for standard Suzuki conditions. The following "High-Energy" protocol is recommended for library synthesis.
Protocol for Suzuki-Miyaura Coupling at C3
Catalyst System:
Figure 2: Activation of the sterically hindered and electron-poor 3-chloro position.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Solution |
| Low Conversion (<30%) | Salt formation (Pyridine N protonation) | Increase DIPEA to 5.0 equiv or switch to |
| Bis-alkylation | Primary amine nucleophile is too reactive | Use a protecting group (e.g., Boc-amine) or slow addition of the electrophile at -78°C. |
| Hydrolysis (Alcohol byproduct) | Wet solvent | Use molecular sieves (3Å) in ACN; ensure HBr salt is dry (store in desiccator). |
| Product Streaking on TLC | Interaction with Silica | Pre-wash silica gel with 1% |
References
-
Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily.[4] Journal of Medicinal Chemistry, 52(5), 1251-1254. Link
-
BenchChem. (2025).[5] A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. BenchChem Technical Guides. Link
-
Wright, E. W., et al. (2018).[6] Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675.[6] Link
-
Apollo Scientific. (2023). Safety Data Sheet: 4-Bromopyridine, HBr.[7] Apollo Scientific SDS. Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. preprints.org [preprints.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
The Versatile Building Block: 4-(Bromomethyl)-3-chloropyridine Hydrobromide in Advanced Material Science
Introduction: Unveiling the Potential of a Bifunctional Pyridine Derivative
In the dynamic field of material science, the design and synthesis of novel functional materials are paramount for technological advancement. Small, versatile building blocks that offer multiple reactive sites are the cornerstone of this innovation. 4-(Bromomethyl)-3-chloropyridine hydrobromide is one such molecule, poised to make a significant impact. Its structure, featuring a reactive bromomethyl group and an electron-deficient chloropyridine ring, offers a unique combination of functionalities for the rational design of advanced materials. The hydrobromide salt form enhances its stability and handling properties, making it an attractive precursor for a wide range of applications.
This application note provides a comprehensive overview of the potential applications of this compound in material science. We will explore its utility in the synthesis of functional polymers, the modification of surfaces, and the construction of coordination polymers, providing detailed protocols and insights for researchers and scientists.
Core Reactive Moieties and Their Significance
The utility of this compound stems from its two primary reactive sites:
-
The Bromomethyl Group (-CH₂Br): This is a highly reactive electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the facile grafting of the pyridine moiety onto a variety of substrates, including polymers, surfaces, and nanoparticles. It can also serve as an initiator for certain types of polymerization.
-
The 3-Chloropyridine Ring: The pyridine ring itself is a key functional component. The presence of the electron-withdrawing chlorine atom and the nitrogen heteroatom makes the ring electron-deficient, influencing its electronic properties. The nitrogen atom can act as a Lewis base, coordinating with metal ions to form metal complexes and coordination polymers.[1] Furthermore, the pyridine nitrogen can be quaternized to form pyridinium salts, which have applications in ionic liquids and functional materials for energy storage.[2][3]
The interplay of these two functionalities allows for a modular approach to material design, where the bromomethyl group acts as an anchor or initiator, and the chloropyridine ring imparts specific electronic, optical, or coordination properties to the final material.
Application I: Synthesis of Functional Pyridine-Containing Polymers
Pyridine-containing polymers are a class of materials with a wide array of applications, including in organic electronics, catalysis, and as smart materials.[4] this compound can be a valuable monomer or functionalizing agent in the synthesis of such polymers.
Protocol 1: Synthesis of a Poly(phenylene ethynylene) with Pendant Chloropyridine Groups via Post-Polymerization Modification
This protocol describes a two-step process where a precursor polymer is first synthesized and then functionalized with this compound. This method allows for precise control over the degree of functionalization.
Step 1: Synthesis of Poly(p-phenylene-co-2,5-diethynyl-N-hexylpyridinium bromide)
This is a generic precursor polymer. A variety of conjugated polymers with suitable nucleophilic side chains can be used.
Step 2: Functionalization with this compound
-
Dissolution: Dissolve the precursor polymer (1 equivalent) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 equivalents per reactive site on the polymer), to the solution at 0 °C. Stir for 30 minutes to deprotonate the nucleophilic sites on the polymer.
-
Addition of Pyridine Derivative: Dissolve this compound (1.2 equivalents per reactive site) in a minimal amount of anhydrous DMF and add it dropwise to the polymer solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system.
-
Work-up: Quench the reaction by the slow addition of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).
-
Purification: Collect the polymer by filtration, wash it extensively with the non-solvent to remove unreacted starting materials and byproducts, and dry it under vacuum. Further purification can be achieved by Soxhlet extraction or reprecipitation.
Expected Outcome: A conjugated polymer with pendant 3-chloro-4-pyridylmethyl groups. These pendant groups can influence the polymer's electronic properties, solubility, and ability to coordinate with metal ions. The resulting materials have potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5][6]
Application II: Surface Modification for Advanced Applications
The ability to tailor the surface properties of materials is crucial for applications ranging from biocompatible implants to heterogeneous catalysis.[7][8] The reactive bromomethyl group of this compound makes it an excellent candidate for surface functionalization.[9]
Protocol 2: Functionalization of Amine-Terminated Surfaces
This protocol details the immobilization of the chloropyridine moiety onto a surface presenting primary or secondary amine groups (e.g., amine-functionalized silica, self-assembled monolayers on gold, or polymer films).
-
Surface Preparation: Ensure the amine-terminated surface is clean and dry.
-
Solution Preparation: Prepare a solution of this compound (e.g., 1-10 mM) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or THF). To facilitate the reaction, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) should be added to the solution to deprotonate the hydrobromide salt and the surface amine groups.
-
Surface Reaction: Immerse the amine-terminated substrate in the prepared solution and allow the reaction to proceed at room temperature for 12-24 hours. The reaction can be gently agitated to ensure uniform coverage.
-
Washing: After the reaction, remove the substrate from the solution and wash it thoroughly with the reaction solvent to remove any physisorbed molecules. Follow with a wash using a more volatile solvent (e.g., ethanol or dichloromethane) to facilitate drying.
-
Drying: Dry the functionalized surface under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a mild temperature.
-
Characterization: The successful functionalization can be confirmed by surface-sensitive techniques such as X-ray photoelectron spectroscopy (XPS), which will show the appearance of N 1s and Cl 2p signals characteristic of the immobilized pyridine derivative, and contact angle measurements, which will indicate a change in surface wettability.
Expected Outcome: A surface decorated with 3-chloro-4-pyridylmethyl groups. Such modified surfaces can be used for:
-
Metal Ion Scavenging: The pyridine nitrogen can chelate heavy metal ions from solutions.
-
Heterogeneous Catalysis: Immobilized metal complexes on the surface can act as recyclable catalysts.[9]
-
Sensing Applications: The electronic properties of the surface can be modulated by the binding of analytes to the pyridine moiety, forming the basis for chemical sensors.
Application III: Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.[1][10] The pyridine nitrogen of this compound can act as a ligand for the construction of such materials. While the bromomethyl group may not directly participate in the framework formation, it can be a site for post-synthetic modification.
Protocol 3: Synthesis of a 1D Coordination Polymer
This protocol provides a general method for the synthesis of a coordination polymer using this compound as a ligand. The choice of metal salt and reaction conditions will determine the final structure.
-
Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent or solvent mixture (e.g., methanol/water, DMF). The addition of a base (e.g., triethylamine) may be necessary to deprotonate the hydrobromide.
-
Metal Salt Solution: In a separate container, dissolve a metal salt (e.g., zinc nitrate, copper acetate, or cadmium chloride) (1 equivalent) in a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with stirring. Alternatively, the two solutions can be carefully layered in a narrow tube to promote the growth of single crystals via slow diffusion.
-
Crystallization: Seal the reaction vessel and leave it undisturbed at room temperature or in a temperature-controlled oven for several days to weeks to allow for the formation of crystals.
-
Isolation: Collect the resulting crystals by filtration, wash them with the mother liquor, and then with a fresh portion of the solvent.
-
Drying: Dry the crystals in air or under a mild vacuum.
-
Characterization: The structure of the coordination polymer can be determined by single-crystal X-ray diffraction. Other characterization techniques include powder X-ray diffraction (PXRD) to confirm phase purity and thermogravimetric analysis (TGA) to assess thermal stability.
Expected Outcome: A crystalline coordination polymer where the pyridine nitrogen coordinates to the metal centers. The bromomethyl groups would be pendant within the framework, offering a handle for post-synthetic modification to introduce further functionality.[11]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1256562-25-0 |
| Molecular Formula | C₆H₆BrClN · HBr |
| Molecular Weight | 287.38 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Not reported |
Visualizations
Reaction Workflow for Polymer Functionalization
Caption: Workflow for post-polymerization functionalization.
Surface Modification Schematic
Caption: Schematic of surface functionalization.
Conclusion and Future Outlook
This compound is a promising and versatile building block for material science. Its bifunctional nature allows for its incorporation into a wide range of materials through various synthetic strategies. The protocols and applications outlined in this note serve as a starting point for researchers to explore the full potential of this compound in creating novel functional polymers, tailored surfaces, and advanced coordination materials. Future research could focus on exploring the impact of the 3-chloro substituent on the electronic and catalytic properties of the resulting materials, as well as developing new polymerization and surface modification techniques that leverage the unique reactivity of this molecule.
References
-
Application and occurrence of pyridinium salts. ResearchGate. Available at: [Link]
-
Pyridinium Salt Forming Rh(III)-Catalyzed Annulation Reaction of Secondary Allylamines with Internal Alkynes and Its Application to Surface Modification of a Mesoporous Material. ACS Publications. Available at: [Link]
-
Pyridinium salts: from synthesis to reactivity and applications. Semantic Scholar. Available at: [Link]
-
Pyridinium salts: from synthesis to reactivity and applications. Royal Society of Chemistry. Available at: [Link]
-
Metal–organic frameworks generated from oligomeric ligands with functionalized tethers. eScholarship.org. Available at: [Link]
-
Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. Royal Society of Chemistry. Available at: [Link]
-
Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. ResearchGate. Available at: [Link]
-
A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI. Available at: [Link]
-
New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. Available at: [Link]
-
Pyridine based polymers. Synthesis and characterization. ResearchGate. Available at: [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available at: [Link]
-
Surface Modification of Polyethylene through Bromination. ACS Publications. Available at: [Link]
-
Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. ResearchGate. Available at: [Link]
-
Light-Emitting Devices Based on Pyridine-Containing Conjugated Polymers. Defense Technical Information Center. Available at: [Link]
-
Synthesis of helical π-conjugated polymers bearing pyridine N-oxide pendants and asymmetric allylation of aldehydes in the helical cavity. Royal Society of Chemistry. Available at: [Link]
-
Surface Modification to Improve Properties of Materials. ResearchGate. Available at: [Link]
-
Evolving Role of Conjugated Polymers in Nanoelectronics and Photonics. National Institutes of Health. Available at: [Link]
-
Pyridine-based polymers and derivatives: Synthesis and applications. ScienceDirect. Available at: [Link]
-
2,6-Bis(bromomethyl)pyridine. National Institutes of Health. Available at: [Link]
-
Conjugated Pyridine-Based Polymers Characterized as Conductivity Carrying Components in Anode Materials. ResearchGate. Available at: [Link]
-
Surface Modification Chemistries of Materials Used in Diagnostic Platforms with Biomolecules. ResearchGate. Available at: [Link]
-
Surface Modification to Improve Properties of Materials. MDPI. Available at: [Link]
-
Conjugated Conductive Polymer Materials and its Applications: A Mini-Review. Frontiers. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of 4-(Bromomethyl)-3-chloropyridine
Here is the technical support center for How to avoid over-bromination with 4-(Bromomethyl)-3-chloropyridine hydrobromide.
Welcome to the technical support guide for the synthesis of 4-(Bromomethyl)-3-chloropyridine. This document provides in-depth guidance for researchers, chemists, and drug development professionals who utilize 3-chloro-4-methylpyridine as a starting material. The primary challenge in this synthesis is controlling the reaction to achieve selective mono-bromination at the benzylic-equivalent methyl group while avoiding the formation of di- and tri-brominated impurities.[1] This guide offers a combination of mechanistic understanding, practical advice, and detailed protocols to help you optimize your reaction outcomes.
Section 1: Understanding the Mechanism - Why Does Over-bromination Occur?
The synthesis of 4-(Bromomethyl)-3-chloropyridine from 3-chloro-4-methylpyridine is a free-radical substitution reaction, commonly known as the Wohl-Ziegler reaction when using N-Bromosuccinimide (NBS).[2] The reaction proceeds via a radical chain mechanism, which is key to understanding and controlling selectivity.
The core issue is that the desired mono-brominated product still contains a hydrogen atom on the target carbon. This hydrogen can be abstracted by a bromine radical, initiating a second bromination event. The reaction's selectivity is a kinetic phenomenon; the rate of bromination of the starting material is hopefully much faster than the rate of bromination of the product. However, under suboptimal conditions, this selectivity is lost.
The Radical Chain Mechanism:
-
Initiation: The reaction begins with the homolytic cleavage of a radical initiator (e.g., AIBN, benzoyl peroxide) or the N-Br bond in NBS under heat or UV light to form a small number of initial radicals.[2][3]
-
Propagation (A Multi-Step Cycle):
-
A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 3-chloro-4-methylpyridine. This is the rate-determining step and is favored at this "benzylic" position due to the resonance stabilization of the resulting pyridylic radical.[4][5]
-
This radical then reacts with a source of bromine (Br₂), which is present in low concentrations, to form the desired product, 4-(Bromomethyl)-3-chloropyridine, and a new bromine radical.[6][7]
-
The HBr generated reacts with NBS to produce the low, steady concentration of Br₂ needed for the propagation step.[5][7]
-
-
Termination: The reaction stops when two radicals combine.[2]
Over-bromination Pathway: If the reaction is allowed to proceed for too long, or if the concentration of bromine radicals is too high, the bromine radicals will begin to abstract a hydrogen from the mono-brominated product, leading to the formation of a di-brominated radical and, subsequently, the 4-(Dibromomethyl)-3-chloropyridine impurity.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of the brominating agent (NBS or DBDMH) to use? For maximum selectivity towards the mono-brominated product, it is crucial to control the stoichiometry carefully. It is often recommended to use the brominating agent in a slight deficit or at a 1:1 molar ratio relative to the starting material. Using a significant excess will almost certainly lead to over-bromination. A patent for a similar process suggests a molar ratio of the brominating agent to the pyridine derivative between 0.50:1 and 1.0:1 to minimize side products.[8]
Q2: Which radical initiator is better, AIBN or Benzoyl Peroxide (BPO)? Both Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) are effective radical initiators.[9] AIBN is often preferred because it does not produce acidic byproducts upon decomposition and its decomposition kinetics are well-behaved and predictable. BPO can sometimes lead to side reactions due to the formation of benzoate radicals. The choice often depends on the specific solvent and reaction temperature.
Q3: How do I choose the right solvent for the reaction? The ideal solvent should be inert to radical bromination. Halogenated hydrocarbons like dichloromethane, 1,2-dichloroethane, or carbon tetrachloride are commonly used.[8] Non-polar solvents like cyclohexane or heptane are also excellent choices.[8] Avoid solvents with weak C-H bonds that could be susceptible to radical abstraction.
Q4: My reaction is not starting, or the conversion is very low. What should I do? This can be due to several factors:
-
Inactive Initiator: Ensure your radical initiator is not expired. Old AIBN or BPO can be less effective.
-
Insufficient Temperature/Light: The initiation step requires energy. Ensure your reaction is at the proper reflux temperature for thermal initiation or that your UV lamp is functional for photochemical initiation.[2]
-
Radical Inhibitors: The presence of impurities (like oxygen or certain stabilizers in solvents) can quench radicals and inhibit the chain reaction. Degassing the solvent before use can sometimes help.
Q5: I see multiple spots on my TLC plate. What are they? A typical TLC analysis of this reaction mixture might show:
-
Lowest Rf spot: The hydrobromide salt of the starting material or product (polar).
-
Mid-Rf spot: The starting material, 3-chloro-4-methylpyridine.
-
Higher Rf spot: The desired mono-brominated product, which is less polar than the starting material.
-
Highest Rf spot: The di-brominated byproduct, which is the least polar of the main components. It is crucial to co-spot with your starting material to accurately track the reaction's progress.
Section 3: Troubleshooting Guide
This table outlines common problems encountered during the synthesis and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of di-brominated product | 1. Excess brominating agent (NBS/DBDMH).[1]2. Reaction time is too long.3. Reaction temperature is too high, reducing selectivity. | 1. Reduce the amount of brominating agent to 0.95-1.0 equivalents.2. Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.3. Lower the reaction temperature slightly. |
| Low or no conversion of starting material | 1. Radical initiator is inactive or used in too small an amount.2. Insufficient initiation energy (temperature too low or UV source too weak).3. Presence of radical inhibitors (e.g., oxygen, phenols). | 1. Use fresh initiator (0.02-0.10 equivalents).2. Ensure the solvent is refluxing vigorously or increase the intensity of the UV lamp.3. Use a degassed solvent or one freshly filtered through alumina. |
| Formation of aromatic bromination side products | 1. Reaction conditions favor electrophilic aromatic substitution over radical substitution.2. High concentration of Br₂ due to impure NBS or incorrect solvent.[6] | 1. Ensure the reaction is run under strict radical conditions (initiator, non-polar solvent, absence of Lewis acids).2. Use high-purity, recrystallized NBS. Ensure the solvent is non-polar and dry. |
| Reaction is too fast or uncontrolled | 1. Too much radical initiator was added at once.2. The reaction was heated too quickly. | 1. Add the initiator in small portions over time rather than all at once.2. Bring the reaction to reflux temperature more slowly to ensure controlled initiation. |
Section 4: Recommended Experimental Protocols
Protocol 1: Selective Mono-bromination of 3-Chloro-4-methylpyridine
This protocol is designed to maximize the yield of the mono-brominated product while minimizing over-bromination.
Materials:
-
3-Chloro-4-methylpyridine
-
N-Bromosuccinimide (NBS), recrystallized from water
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄) or Cyclohexane (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-methylpyridine (1.0 eq).
-
Reagent Addition: Add the solvent (e.g., CCl₄, ~10 mL per gram of starting material). Begin stirring. Add recrystallized NBS (1.0 eq).
-
Initiation: Add AIBN (0.05 eq).
-
Reaction: Heat the mixture to a gentle reflux (approx. 77°C for CCl₄). The reaction mixture should turn yellow/orange.
-
Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, higher-Rf product spot indicates progress. Stop the reaction immediately once the starting material is consumed to prevent over-bromination.
-
Cooling: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath. The succinimide byproduct will precipitate as a white solid.[10]
-
Filtration: Filter the cold reaction mixture to remove the succinimide. Wash the solid with a small amount of cold solvent.
-
Workup: Proceed immediately to Protocol 2 for quenching and purification.
Protocol 2: Workup and Quenching
This protocol removes unreacted bromine and acidic byproducts.
Materials:
-
Crude reaction mixture from Protocol 1
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution[11]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Quenching: Transfer the filtered reaction mixture to a separatory funnel. Add the 10% sodium thiosulfate solution and shake. The organic layer should become colorless.[11]
-
Neutralization: Wash the organic layer with the saturated sodium bicarbonate solution to remove any residual HBr.
-
Washing: Wash the organic layer with brine to aid in layer separation and remove excess water.[11]
-
Drying: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4-(Bromomethyl)-3-chloropyridine.
-
Purification & Salt Formation: The crude product can be purified further by column chromatography on silica gel if necessary. To obtain the hydrobromide salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HBr in acetic acid or gaseous HBr until precipitation is complete. The resulting solid is then collected by filtration.
Section 5: Visualizing the Workflow
The following diagram illustrates the complete experimental process from setup to the final, purified product.
References
- BASF SE. (2019). Bromination of pyridine derivatives. (Patent No. WO2019145177A1).
-
Jans, C., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]
-
Chemistry Steps. (2024). Benzylic Bromination. [Link]
-
Wang, L., et al. (2021). Bromine radical as a visible-light-mediated polarity-reversal catalyst. eLife, 10, e68378. [Link]
-
Studley, J. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]
-
Symmetry. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Symmetry, 7(4), 54. [Link]
-
Master Organic Chemistry. (2013). The Selectivity of Free-Radical Bromination vs Chlorination. [Link]
-
Royal Society of Chemistry. (2022). Bromination Reactions. In Greener Organic Transformations. [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]
- BASF SE. (2023). Bromination of pyridine derivatives. (Patent No. US11613549B2).
-
Fiveable. (n.d.). Radical Initiator Definition. [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. [Link]
-
The Organic Chemistry Tutor. (2023, July 14). Radical Initiators and Inhibitors; Radical Bromination of Alkanes [Video]. YouTube. [Link]
-
ACS Publications. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. [Link]
-
Chemistry LibreTexts. (2020). 18.4: Radical reactions in practice. [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
-
SpringerLink. (n.d.). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. [Link]
-
ResearchGate. (n.d.). Regioselective bromination of pyridine N‐oxide derivatives under.... [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]
-
National Institutes of Health. (n.d.). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. [Link]
-
Organic Syntheses. (n.d.). 2-Butenoic acid, 2,3-dibromo-, (2E)-. [Link]
- Google Patents. (n.d.). Method for synthesizing 4-chloro-pyridine.
-
Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) [Video]. YouTube. [Link]
-
PubChem. (n.d.). 3-Bromo-4-chloropyridine. [Link]
-
ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. [Link]
-
ScienceDirect. (2014). Regioselective bromination of unsymmetrical dimethylated pyridines. [Link]
-
MDPI. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). [Link]
-
Chemistry Stack Exchange. (2020). Safest way to conduct a reaction with bromine under reflux conditions. [Link]
-
Lumen Learning. (n.d.). 18.4. Radical reactions in practice | Organic Chemistry II. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]
-
Royal Society of Chemistry. (2018). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. youtube.com [youtube.com]
- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 9. fiveable.me [fiveable.me]
- 10. daneshyari.com [daneshyari.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Products Synthesized from 4-(Bromomethyl)-3-chloropyridine Hydrobromide
Introduction: The Chemistry of Your Reagent
You are likely using 4-(Bromomethyl)-3-chloropyridine hydrobromide as an electrophilic building block to introduce a (3-chloropyridin-4-yl)methyl motif into amines, phenols, or thiols.
While this reagent is a potent alkylating agent, its specific structural features—the electron-withdrawing chlorine at the 3-position and the hydrobromide salt form—introduce unique purification challenges for the final product. The 3-chloro substituent significantly lowers the pKa of the pyridine nitrogen (approx. pKa ~2.8 vs. 5.2 for unsubstituted pyridine), altering standard extraction protocols. Furthermore, the "hydrobromide" nature means your reaction mixture is inherently acidic, often requiring excess base to drive the reaction to completion.
This guide addresses the isolation of your target product from the crude reaction mixture, specifically focusing on removing unreacted starting material, hydrolysis byproducts, and handling the basicity of the pyridine ring.
Module 1: Reaction Workup & Phase Separation
The Issue: "My product is trapped in the aqueous layer," or "I cannot separate the product from the pyridine starting material."
The Science: The 3-chloropyridine moiety is weakly basic. If the pH of your aqueous workup is too low (acidic), your product will protonate and remain water-soluble. However, because the pKa is lower than typical pyridines, you do not need an extremely high pH to deprotonate it, which is advantageous for base-sensitive functional groups.
Protocol: Optimized Acid-Base Extraction
If your synthesized product retains the basic pyridine nitrogen (e.g., N-alkylation or O-alkylation products):
-
Quench: Stop the reaction by adding water.
-
Acid Wash (Removal of Non-Basic Impurities):
-
Adjust aqueous layer to pH 1–2 using 1N HCl.
-
Extract with Ethyl Acetate (EtOAc) or DCM.[1]
-
Result: Neutral impurities (e.g., non-basic side products) move to the organic layer. Your Product (protonated) stays in the aqueous layer.
-
-
Basification (The Critical Step):
-
Cool the aqueous layer to 0°C.
-
Slowly add Saturated NaHCO₃ or 1N NaOH until pH adjusted to 8–9 .
-
Note: Do not exceed pH 12 unless your product is known to be stable to hydrolysis.
-
-
Extraction:
-
Extract the aqueous layer 3x with DCM or EtOAc.
-
Your Product (neutral) is now in the organic layer.
-
Visual Troubleshooting: Extraction Logic Flow
Figure 1: Decision tree for maximizing recovery of pyridine-based products during workup.
Module 2: Removing Unreacted Electrophile (Safety Critical)
The Issue: "I have residual 4-(Bromomethyl)-3-chloropyridine in my product."
The Risk: The starting material is a benzylic bromide analog and a potent alkylating agent (potential genotoxin). It must be quantitatively removed.
Troubleshooting: Standard chromatography often fails to separate the starting bromide from the product if their polarities are similar.
Solution: Chemical Scavenging Instead of relying solely on chromatography, use a "scavenger resin" or a chemical quench before workup.
| Method | Reagent | Mechanism | Protocol |
| Solid Phase Scavenging (Recommended) | Polymer-supported Thiol (e.g., Si-Thiol) | Nucleophilic attack displaces bromide; resin is filtered off. | Add 2–3 eq. of resin to reaction mixture. Stir 1h. Filter. |
| Liquid Phase Quench | Morpholine or N-Methylpiperazine | Reacts with bromide to form a highly polar/ionic species. | Add 10 mol% excess amine.[2] Stir 30 min. Wash away with water (ionic species stays in aq. layer). |
| Hydrolysis | Aq. NaOH / Heat | Converts bromide to alcohol (4-hydroxymethyl...). | Caution: Only use if your product is stable to base/heat. The resulting alcohol is easier to separate via chromatography. |
Module 3: Chromatographic Purification (Silica Gel)
The Issue: "My product streaks/tails on the column," or "I lose mass on the column."
The Science: Pyridine derivatives act as Lewis bases. They interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing peak tailing and irreversible adsorption.
Protocol: Mobile Phase Modification
1. The "TEA" Trick (Standard Silica):
-
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).
-
Concentration: 1% to 5% v/v in your mobile phase.
-
Pre-treatment: Flush the column with the mobile phase containing the modifier before loading your sample. This "deactivates" the acidic silanol sites.
-
Example Solvent System: DCM : MeOH : NH4OH (95 : 4 : 1)
2. Alternative Stationary Phases: If silica fails, switch the stationary phase to avoid the acid-base interaction entirely.[3]
-
Neutral Alumina: Much better for acid-sensitive or basic pyridine compounds.
-
Amine-Functionalized Silica: Commercially available "NH2-Silica" cartridges eliminate the need for mobile phase additives.
Visual Troubleshooting: Chromatography Decision Matrix
Figure 2: Workflow for optimizing chromatographic separation of basic pyridine derivatives.
Module 4: Crystallization (The "Salt" Strategy)
The Issue: "My product is an oil and won't crystallize."
The Science: Alkylated pyridine derivatives often form oils (low melting points). However, they readily form crystalline salts. Since you started with a hydrobromide salt, converting your final product back into a salt is a robust purification method.
Protocol: Hydrobromide or Hydrochloride Salt Formation
-
Isolate the free base of your product (after Module 1 workup).
-
Dissolve in a minimal amount of anhydrous Ethanol or Isopropanol.
-
Add 1.05 equivalents of HBr in Acetic Acid or HCl in Dioxane .
-
Add diethyl ether or hexanes dropwise until the solution turns cloudy.
-
Cool to -20°C.
-
Filter the precipitate.[4] This often removes the "oily" impurities and trace starting materials.
Frequently Asked Questions (FAQ)
Q: The starting material 4-(Bromomethyl)-3-chloropyridine HBr is a lachrymator. How do I handle it safely? A: Yes, benzylic bromides are potent tear gas agents. Always handle the solid and the reaction mixture in a functioning fume hood. Decontaminate glassware with a dilute solution of ammonia or sodium thiosulfate to quench residues before removing them from the hood.
Q: I see a byproduct with M+16 mass in LCMS. What is it? A: This is likely the oxidation of the pyridine nitrogen (N-oxide) or, more likely, hydrolysis of the bromomethyl group to a hydroxymethyl group (Benzyl alcohol analog). This occurs if moisture is present during the reaction. Ensure anhydrous solvents are used.[1][5]
Q: Can I use UV detection for this compound? A: Yes. The 3-chloropyridine motif has strong UV absorbance. 254 nm is standard, but scanning 210–280 nm is recommended to find the lambda-max for your specific derivative.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for pyridine reactivity and basicity).
- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Reich, H. J. (2025). pKa Data for Pyridines. University of Wisconsin-Madison. (Verifying the electron-withdrawing effect of 3-Cl on pyridine basicity).
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. (Search CAS: 101990-69-6).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for sluggish reactions of 4-(Bromomethyl)-3-chloropyridine hydrobromide
Ticket ID: #PYR-73870-Escalation Subject: Troubleshooting Sluggish Reactions of 4-(Bromomethyl)-3-chloropyridine hydrobromide Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary
You are encountering low conversion rates or sluggish kinetics with This compound . This is a common frustration with this specific scaffold. While the bromomethyl group is theoretically a highly reactive "benzylic-like" electrophile, three distinct physicochemical barriers often conspire to stall the reaction:
-
The "Salt" Trap: The HBr salt form is insoluble in many standard
solvents (DCM, Toluene, Acetone), leading to a heterogeneous mixture that reacts glacially. -
Steric Blockade: The chlorine atom at the 3-position exerts a significant ortho-effect, physically hindering the approach of nucleophiles to the 4-methyl carbon.
-
Protonation of Nucleophiles: If you are coupling with an amine, the HBr counter-ion will protonate your nucleophile before it can attack the electrophile.
This guide provides the protocols to dismantle these barriers systematically.
Part 1: The Diagnostic Workflow
Before altering your chemistry, use this decision matrix to identify the specific bottleneck in your setup.
Figure 1: Diagnostic logic for identifying the root cause of low reactivity.[1]
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Salt" Trap (Solubility & Protonation)
User Question: "My reaction stays as a suspension in Dichloromethane (DCM) or Acetone, and TLC shows starting material spots persisting for hours."
Technical Insight:
The hydrobromide salt (
Corrective Protocol A: The "Free-Base" Strategy Do not rely on weak bases (like carbonate) in non-polar solvents.[1] You must liberate the free pyridine base to ensure solubility and protect your nucleophile.
-
Option 1: In-Situ Scavenging (Recommended for stability) Add a non-nucleophilic organic base in excess (2.5 - 3.0 equivalents).[1]
-
Reagent: DIPEA (Hünig's base) or Triethylamine (TEA).[1]
-
Why: These bases are soluble in DCM/THF and will scavenge the HBr, liberating the reactive free base of the pyridine and keeping the nucleophile active.
-
-
Option 2: Ex-Situ Partitioning (Use if reaction is very sensitive) [1]
Issue 2: Steric Hindrance (The 3-Chloro Effect)
User Question: "I neutralized the salt, and the system is homogeneous, but the reaction is still 10x slower than unsubstituted 4-bromomethylpyridine."
Technical Insight:
The chlorine atom at position 3 is bulky.[1] It sits ortho to the reaction center (the methylene group). This creates a "steric wall" that blocks the trajectory of the incoming nucleophile (
Corrective Protocol B: The Finkelstein Assist To overcome the steric barrier, we must improve the "pull" of the leaving group to compensate for the difficult "push" of the nucleophile. We convert the Bromide to an Iodide in situ. The C-I bond is longer and weaker, and Iodide is a superior leaving group.
Experimental Setup:
-
Solvent: Switch to Acetone (if using inorganic base) or Acetonitrile (MeCN).[1]
-
Catalyst: Add 0.1 to 0.5 equivalents of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).[1]
-
Mechanism: The NaI reacts with the starting material to form the transient 4-(Iodomethyl)-3-chloropyridine, which reacts much faster with your nucleophile.[1]
Data: Solvent & Catalyst Impact on Reaction Rate
| Solvent System | Additive | Relative Rate | Notes |
| DCM | None | 1.0 (Ref) | Slow.[1] Often heterogeneous.[1] |
| DCM | DIPEA (2 eq) | 4.5x | Soluble, but sterically hindered.[1] |
| DMF | None | 12x | High polarity stabilizes transition state.[1] |
| Acetone | NaI (0.2 eq) | 35x | Finkelstein acceleration active. |
| MeCN | TBAI (0.1 eq) | 28x | Good for lipophilic nucleophiles.[1] |
Part 3: Advanced Visualization
The following diagram illustrates the competing pathways. Note how the "Direct Attack" is blocked by the Chlorine atom, while the "Iodide Exchange" (Finkelstein) creates a more accessible intermediate.
Figure 2: Kinetic acceleration via in-situ Iodide exchange (Finkelstein reaction).[1]
Part 4: Stability & Storage FAQs
Q: Can I store the free base if I make a large batch? A: No. 4-(Bromomethyl)pyridines are prone to self-alkylation (intermolecular quaternization).[1] The pyridine nitrogen of one molecule attacks the bromomethyl group of another, forming an insoluble polymer.
-
Guideline: Always generate the free base in situ or use immediately after extraction. Keep solutions dilute (<0.2 M) to minimize polymerization.[1]
Q: Why does the reaction turn dark/black? A: Pyridine benzylic halides are sensitive to light and trace metals.[1] A dark color often indicates minor decomposition or radical formation.[1]
-
Fix: This is usually cosmetic and does not significantly impact yield.[1] However, if yield drops, run the reaction in the dark or under an inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at Saturated Carbon). [1]
-
Finkelstein, H. (1910).[1][2] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1][2] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1][2] [1]
-
PubChem Compound Summary. (2024). This compound.[1][3] National Center for Biotechnology Information.[1] [1]
-
Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (V) Reactivity at Substituents. In Comprehensive Heterocyclic Chemistry. Elsevier.[1] [1]
Sources
Impact of solvent and base choice on 4-(Bromomethyl)-3-chloropyridine hydrobromide reactivity
A Guide to Optimizing Reactivity Through Solvent and Base Selection
Welcome to the technical support guide for 4-(bromomethyl)-3-chloropyridine hydrobromide. This document serves as a resource for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but reactive building block. Authored from the perspective of a Senior Application Scientist, this guide provides in-depth, field-tested insights into overcoming common experimental challenges by making informed choices about solvents and bases.
Section 1: Understanding the Reagent - FAQs
This section addresses foundational questions about the reagent's properties and inherent reactivity challenges.
Q1: What is this compound, and why is it supplied as a salt?
A: 4-(Bromomethyl)-3-chloropyridine is a heterocyclic building block featuring a reactive bromomethyl group, making it an excellent electrophile for introducing the 3-chloro-4-picolyl moiety. It is supplied as a hydrobromide (HBr) salt for stability. The basic pyridine nitrogen is protonated, which prevents the free base from undergoing self-alkylation or polymerization, thus ensuring a longer shelf-life and more reliable reactivity when used in a controlled manner. A crucial first step in most reactions is the in-situ neutralization of this salt with a suitable base to liberate the reactive free pyridine base.
Q2: What are the primary reactivity challenges associated with this reagent?
A: The primary challenge lies in the high reactivity of the bromomethyl group. This group is analogous to a benzylic bromide, making it susceptible to both SN1 and SN2 nucleophilic substitution reactions.[1][2] Key challenges include:
-
Competing Reaction Pathways (SN1 vs. SN2): The choice of solvent and nucleophile can dictate whether the reaction proceeds through a concerted (SN2) or stepwise (SN1) mechanism, which affects stereochemistry and side product formation.[1][3]
-
Over-alkylation: The product of the initial reaction may still be nucleophilic and can react with another molecule of the starting material, leading to impurities.[4]
-
Side Reactions: Strong or sterically hindered bases can promote elimination reactions (E2) or decomposition.[5] The solvent itself can sometimes act as a nucleophile, especially in solvolysis reactions.[6]
-
Solubility Issues: The hydrobromide salt has different solubility properties than the free base, which can complicate reaction setup if not properly managed.[5]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section is formatted to help you diagnose and solve problems encountered during your experiments.
Problem: My reaction shows low or no conversion to the desired product.
-
Possible Cause 1: Ineffective Neutralization of the HBr Salt.
-
Q: I've added my nucleophile, but the starting material is not being consumed. Is my base not working?
-
A: This is a very common issue. You need at least one equivalent of base just to neutralize the HBr salt and generate the free, reactive form of 4-(bromomethyl)-3-chloropyridine. If your nucleophile is also a salt (e.g., an amine hydrochloride) or is weakly acidic (e.g., a phenol), you will need an additional equivalent of base to deprotonate it. An insufficient amount of base will result in an incomplete reaction.[7] Always ensure you use enough base to neutralize all acidic species in the reaction.
-
-
Possible Cause 2: Poor Choice of Base for the Nucleophile.
-
Q: I've added enough base, but the reaction is still sluggish. What's wrong?
-
A: The base must be strong enough to deprotonate your nucleophile effectively. For example, a weak base like sodium bicarbonate (NaHCO₃) may be insufficient to deprotonate a phenol for O-alkylation, requiring a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[7] Conversely, for N-alkylation of a primary or secondary amine, the amine itself can often act as both the nucleophile and the base, though adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to scavenge the HBr produced and prevent the formation of ammonium salts.[8]
-
-
Possible Cause 3: Inappropriate Solvent Choice.
-
Q: My starting material and reagents are not fully dissolved. Can this stop the reaction?
-
A: Absolutely. A heterogeneous reaction is often significantly slower. The solvent must be able to dissolve all reactants to ensure efficient interaction.[5] If using an inorganic base like K₂CO₃, which has low solubility in solvents like THF, switching to a more polar aprotic solvent such as DMF or acetonitrile (ACN) can dramatically improve reaction rates.[5]
-
Problem: My LCMS/TLC shows multiple spots, indicating significant side product formation.
-
Possible Cause 1: Competing SN1 Pathway.
-
Q: I'm seeing products that suggest a carbocation intermediate was formed. How can I suppress this?
-
A: The 4-pyridylmethyl bromide structure can stabilize a carbocation, favoring an SN1 pathway, especially in polar protic solvents (like ethanol or water).[1] These solvents stabilize the carbocation intermediate.[1] To favor the more controlled SN2 pathway, switch to a polar aprotic solvent like DMF, DMSO, or ACN.[2] These solvents enhance the nucleophilicity of your reagent and do not stabilize the carbocation intermediate as effectively, promoting a clean, concerted substitution.[2]
-
-
Possible Cause 2: Base-Induced Decomposition.
-
Q: I'm using a very strong base like LDA or n-BuLi and getting a complex mixture. Why?
-
A: Highly reactive, strong bases can deprotonate the pyridine ring or the chloromethyl group, leading to decomposition, polymerization, or other undesired side reactions. Unless your protocol specifically requires such a strong base, it's better to use milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DIPEA).[7]
-
-
Possible Cause 3: N- vs. O-Alkylation Competition.
-
Q: My nucleophile has both a nitrogen and an oxygen atom (e.g., an amino phenol), and I'm getting a mixture of products. How do I control the selectivity?
-
A: This is a classic chemoselectivity problem governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions. Nitrogen is generally a softer nucleophile than oxygen.[5]
-
To favor N-alkylation: Use a polar aprotic solvent (DMF, ACN) and a mild base. This setup favors the SN2 reaction with the softer nitrogen atom.[5][9]
-
To favor O-alkylation: Use a polar protic solvent and a strong base (like NaH) to generate the harder alkoxide or phenoxide anion, which will then preferentially attack.[10][11]
-
-
Section 3: Proactive Experimental Design
This section provides frameworks for selecting optimal conditions from the outset.
Decision Workflow for Solvent and Base Selection
Use the following diagram to guide your experimental design based on your nucleophile's properties.
Caption: Decision tree for selecting solvent and base.
Data Summaries: Solvent and Base Properties
The tables below provide a quick reference for comparing common solvents and bases.
Table 1: Impact of Common Solvents on Reactivity
| Solvent | Type | Dielectric Constant (ε) | Favored Mechanism | Key Considerations |
| DMF | Polar Aprotic | 37 | SN2 | Excellent solubility for many salts; can decompose at high temp with base.[5] |
| Acetonitrile (ACN) | Polar Aprotic | 36 | SN2 | Good alternative to DMF; less prone to decomposition.[5] |
| THF | Polar Aprotic | 7.6 | SN2 | Lower polarity; poor solubility for inorganic bases like K₂CO₃. |
| Ethanol (EtOH) | Polar Protic | 25 | SN1 | Stabilizes carbocation intermediates; can act as a nucleophile (solvolysis).[6] |
| DCM | Aprotic | 9.1 | SN2 | Good for reactions with organic bases; low boiling point. |
Table 2: Comparison of Common Bases
| Base | Type | pKa of Conj. Acid | Use Case | Cautions |
| K₂CO₃ / Cs₂CO₃ | Inorganic | 10.3 / 10.3 | General purpose for O-, N-, S-alkylation. | Limited solubility in less polar solvents like THF.[7] |
| NaH | Inorganic Hydride | ~36 | Strong, non-nucleophilic; for deprotonating alcohols/phenols. | Highly reactive with water/protic solvents; requires anhydrous conditions.[10] |
| Triethylamine (TEA) | Organic Amine | 10.7 | Scavenger for HBr in N-alkylations. | Can be nucleophilic and lead to quaternary ammonium byproducts. |
| DIPEA | Organic Amine | 11.0 | Non-nucleophilic scavenger base. | Sterically hindered, less likely to compete as a nucleophile.[8] |
Visualizing the Mechanistic Crossroads: SN1 vs. SN2
The choice of solvent is critical in directing the reaction down an SN1 or SN2 pathway.
Caption: Solvent influence on SN1 vs. SN2 pathways.
Section 4: Standard Operating Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[12]
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the secondary amine (1.0 equiv.) and anhydrous DMF (approx. 0.1 M).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.). Stir the suspension for 15 minutes at room temperature.
-
Electrophile Addition: Add this compound (1.1 equiv.) portion-wise to the stirred suspension. Note: A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into cold water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Protocol 2: General Procedure for O-Alkylation of a Phenol
-
Setup: To a round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.). Carefully wash the NaH with anhydrous hexanes to remove the oil, decant the hexanes, and suspend the NaH in anhydrous THF (approx. 0.2 M).
-
Nucleophile Addition: Cool the suspension to 0 °C. Add a solution of the phenol (1.0 equiv.) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes. Note: Hydrogen gas evolution will occur.
-
Electrophile Addition: Add a solution of this compound (1.1 equiv.) in anhydrous DMF (a minimal amount to ensure dissolution) dropwise at room temperature. Note: The HBr salt will be neutralized by the sodium phenoxide, consuming an equivalent of the nucleophile. An alternative is to use the free base of the pyridine.
-
Reaction: Stir at room temperature and monitor by TLC or LC-MS (typically 4-12 hours). Gentle heating (40 °C) may be required for less reactive phenols.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
- BenchChem. (n.d.). Technical Support Center: Pyridine Alkylation Reactions.
- LibreTexts. (2019). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- CSIR NET LIFE SCIENCE COACHING. (2026). Nucleophilic Substitution in Alkyl Bromides.
- Kim, H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC.
- BenchChem. (n.d.). Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers.
- Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide.
- Michigan State University. (n.d.). Amine Reactivity. MSU Chemistry.
- ResearchGate. (n.d.). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol.
- Clark, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Chemistry with Caroline. (2022). Alkylation of Amines [Video]. YouTube.
- Loba Chemie. (2016). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS.
- Priebe, H., et al. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate.
-
Journal of Medicinal Chemistry. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][13]naphthyrin-5(6H). Retrieved from
- BenchChem. (n.d.). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
- ACS Publications. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols.
- ResearchGate. (2025). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
- Franklin, P. J. (2000). amide: N- vs O-alkylation. Google Groups.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. amide: N- vs O-alkylation [groups.google.com]
- 10. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lobachemie.com [lobachemie.com]
- 13. ias.ac.in [ias.ac.in]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 4-(Bromomethyl)-3-chloropyridine Hydrobromide Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The synthesis of complex heterocyclic compounds, such as the versatile building block 4-(bromomethyl)-3-chloropyridine hydrobromide, can often yield a mixture of isomers or closely related impurities. Distinguishing the target molecule from these alternatives is critical for ensuring the reliability of downstream applications, from reaction optimization to the development of active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the structural validation of this compound. We will explore the causality behind experimental choices, present detailed protocols, and use comparative data to illustrate how these methods can differentiate the target molecule from a key constitutional isomer, 3-bromo-4-(chloromethyl)pyridine hydrochloride. This approach serves as a self-validating system to ensure the identity and purity of the synthesized compound.
The Challenge: Isomeric Differentiation
The primary analytical challenge lies in distinguishing this compound from its constitutional isomer, 3-bromo-4-(chloromethyl)pyridine hydrochloride. While both share the same molecular formula (C₆H₅BrClN) and mass, the arrangement of substituents on the pyridine ring is different. This subtle distinction has profound implications for the molecule's reactivity and its utility in synthesis. Spectroscopy is the definitive tool for resolving this ambiguity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, we can map out the complete carbon-hydrogen framework.
Expertise & Experience: Why NMR is Decisive
For pyridine derivatives, the formation of a hydrobromide salt results in the protonation of the ring nitrogen. This creates a pyridinium cation, which significantly deshields the ring protons and carbons, causing their signals to shift to a higher frequency (downfield) in the NMR spectrum[1][2]. The effect is most pronounced for the protons and carbons closest to the positively charged nitrogen (the α-positions). This predictable electronic effect is the key to differentiating our isomers.
In 4-(Bromomethyl)-3-chloropyridine , the protons at positions 2 and 6 (H-2, H-6) are α to the nitrogen, while the proton at position 5 (H-5) is in a β-position. In contrast, for the 3-bromo-4-(chloromethyl)pyridine isomer, the H-2 proton is α, the H-6 proton is also α, and the H-5 proton is β. The distinct electronic environment and coupling patterns of these protons provide a unique fingerprint for each isomer.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for our target molecule and its key isomer. These predictions are based on established substituent effects and the known deshielding properties of the pyridinium cation[1][2].
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Assignment | 4-(Bromomethyl)-3-chloropyridine HBr (Target) | 3-Bromo-4-(chloromethyl)pyridine HCl (Isomer) | Rationale for Differentiation |
| H-2 | ~9.1 ppm (d) | ~8.9 ppm (s) | In the target, H-2 is coupled to H-6 (long-range). In the isomer, H-2 is adjacent to two substituents and appears as a singlet. This is a definitive differentiator. |
| H-5 | ~8.2 ppm (d) | ~8.0 ppm (d) | The chemical shift is similar, but the coupling constant will differ based on its relationship with H-6. |
| H-6 | ~8.8 ppm (d) | ~8.7 ppm (d) | Both are α to the nitrogen, hence strongly deshielded. The key is the coupling pattern. |
| -CH₂- | ~4.9 ppm (s) | ~4.8 ppm (s) | The chemical shift of the benzylic protons is similar in both, appearing as a sharp singlet. |
| N-H | ~14-15 ppm (br s) | ~14-15 ppm (br s) | The pyridinium proton signal is typically broad and very downfield. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Assignment | 4-(Bromomethyl)-3-chloropyridine HBr (Target) | 3-Bromo-4-(chloromethyl)pyridine HCl (Isomer) | Rationale for Differentiation |
| C-2 | ~148 ppm | ~146 ppm | The number of signals and their specific shifts for the aromatic carbons will differ significantly. |
| C-3 | ~135 ppm (C-Cl) | ~122 ppm (C-Br) | The carbon directly attached to chlorine (target) will have a different chemical shift than the one attached to bromine (isomer). This is a key identifier. |
| C-4 | ~145 ppm | ~150 ppm | The position of the carbon bearing the methylene group versus a halogen creates a distinct chemical shift. |
| C-5 | ~128 ppm | ~129 ppm | |
| C-6 | ~152 ppm | ~151 ppm | |
| -CH₂- | ~30 ppm | ~42 ppm | The chemical shift of the methylene carbon will be influenced by its position on the ring relative to the electron-withdrawing groups. |
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
This protocol is designed to yield high-quality data for structural confirmation.
-
Sample Preparation :
-
Accurately weigh 10-15 mg of the sample for ¹H NMR or 30-50 mg for ¹³C NMR into a clean, dry vial[3][4].
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for pyridinium salts due to its high polarity and ability to dissolve these compounds effectively.
-
Gently vortex the vial until the sample is fully dissolved. A clear, homogeneous solution is critical for high-resolution spectra[4].
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particulates are transferred. The sample height should be approximately 4-5 cm[4].
-
-
Instrument Parameters (for a 500 MHz Spectrometer) :
-
¹H NMR :
-
Pulse Program : Standard single-pulse (e.g., 'zg30' on Bruker systems).
-
Spectral Width : 0-16 ppm.
-
Acquisition Time : ~3 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 16-32 scans for good signal-to-noise.
-
-
¹³C NMR :
-
Pulse Program : Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width : 0-200 ppm.
-
Acquisition Time : ~1.5 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024-4096 scans, as ¹³C has a low natural abundance.
-
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).
-
Visualization: NMR Workflow
Caption: Standard workflow for NMR-based structural validation.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two crucial pieces of information: the exact molecular weight and the fragmentation pattern of the molecule. This data is invaluable for confirming the elemental composition and gaining insight into the molecule's structural components.
Expertise & Experience: Decoding the Isotopic Signature
The presence of both chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) and bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) in our molecule creates a highly characteristic isotopic pattern in the mass spectrum[5]. The molecular ion will not be a single peak but a cluster of peaks (M, M+2, M+4). The relative intensities of these peaks are a definitive signature of a compound containing one Br and one Cl atom.
While both isomers have the same molecular weight, their fragmentation patterns upon ionization will differ. The fragmentation process involves the breaking of the weakest bonds to form more stable ions[6]. For our compounds, the C-Br bond is weaker than the C-Cl bond, and the benzylic C-C bond can also cleave.
-
Expected Fragmentation for 4-(Bromomethyl)-3-chloropyridine :
-
Loss of Br• : A primary fragmentation will be the cleavage of the C-Br bond to lose a bromine radical, forming a stable benzylic-type carbocation.
-
Loss of HBr : Elimination of HBr is also a common pathway.
-
Tropylium Ion Formation : The resulting pyridinium-methyl cation can rearrange to a highly stable tropylium-like ion.
-
Predicted Mass Spectral Data
Table 3: Predicted High-Resolution MS Data (ESI+)
| Ion | Formula | Calculated m/z | Expected Isotopic Pattern (M:M+2:M+4) | Significance |
| [M+H]⁺ | [C₆H₆BrClN]⁺ | 204.9367 | ~100 : 129 : 32 | Confirms elemental composition. This pattern is unique for one Br and one Cl. |
| [M-Br]⁺ | [C₆H₅ClN]⁺ | 126.0105 | ~100 : 32 | Indicates the presence of a bromomethyl group. This fragment should be prominent for the target molecule due to stable cation formation. |
| [M-Cl]⁺ | [C₆H₅BrN]⁺ | 171.9600 | ~100 : 98 | Indicates the presence of a chloropyridine core. |
Experimental Protocol: ESI-MS Analysis
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, salt-like compounds.
-
Sample Preparation :
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Ensure the sample is fully dissolved.
-
-
Instrument Parameters (ESI-TOF or ESI-QTOF) :
-
Ionization Mode : Positive ion mode (+) to detect the [M+H]⁺ ion or the pyridinium cation itself.
-
Capillary Voltage : 3.5 - 4.5 kV.
-
Source Temperature : 100 - 150 °C.
-
Mass Range : m/z 50 - 500.
-
Collision Energy (for MS/MS) : For fragmentation analysis (MS/MS), apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation of the parent ion (m/z ~205).
-
Visualization: Predicted Fragmentation
Caption: Predicted ESI-MS fragmentation for the target molecule.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each type of bond (C-H, C=C, C=N, C-Cl, C-Br) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
Expertise & Experience: Identifying Key Vibrational Modes
While the IR spectra of the two isomers will be broadly similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The precise position of the C-Cl and C-Br stretching vibrations, as well as the aromatic C-H out-of-plane bending modes, are sensitive to the substitution pattern on the pyridine ring.
Table 4: Predicted Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 3100-3000 | C-H Stretch | Aromatic C-H on the pyridinium ring. |
| 3000-2850 | C-H Stretch | Aliphatic C-H of the -CH₂Br group. |
| ~1630-1580 | C=C / C=N Stretch | Pyridinium ring vibrations[7]. |
| ~1200 | C-H Wag | Methylene (-CH₂) wagging vibration. |
| ~850-750 | C-H Bend | Aromatic C-H out-of-plane bending. The pattern is diagnostic of the substitution. |
| ~750-700 | C-Cl Stretch | Carbon-Chlorine bond vibration. |
| ~650-600 | C-Br Stretch | Carbon-Bromine bond vibration of the -CH₂Br group. |
Experimental Protocol: Solid-State FTIR (KBr Pellet)
This is a classic and reliable method for analyzing solid organic salts[8][9].
-
Sample Preparation :
-
Gently grind ~1-2 mg of the sample with an agate mortar and pestle.
-
Add ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Continue grinding until the mixture is a fine, homogeneous powder.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
First, acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Conclusion: A Multi-faceted Approach to Certainty
The structural validation of a synthetic compound like this compound is not achieved by a single technique but by the convergence of evidence from multiple spectroscopic methods.
-
NMR Spectroscopy stands as the primary tool, providing an unambiguous map of the molecular structure and definitively distinguishing it from its isomers.
-
Mass Spectrometry corroborates the elemental composition through high-resolution mass measurement and the unique isotopic pattern of Br/Cl, while its fragmentation pattern offers clues that support the proposed structure.
-
FTIR Spectroscopy provides a rapid and cost-effective confirmation of the presence of key functional groups and offers a unique fingerprint for the compound.
By integrating the data from these three pillars of analytical chemistry, researchers can establish a self-validating system, ensuring the structural integrity of their compounds and the trustworthiness of their subsequent research and development efforts.
References
-
Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146. Available at: [Link]
-
Messali, M., et al. (2016). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. ResearchGate. Retrieved from [Link]
-
Kiel, G. R., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Semantic Scholar. Retrieved from [Link]
-
Kiel, G. R., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Retrieved from [Link]
-
Drawell. (2024). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Bull. Acad. Polon. Sci., Ser. Sci. Chim. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
PubChem. (n.d.). 3-bromo-4-(chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Plyler, E. K., & Benedict, W. S. (1941). Infrared spectra of bromochloromethane, dibromomethane, tribromochloromethane, and tetrabromomethane. Journal of Research of the National Bureau of Standards, 27(4), 387. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). FT-IR spectral studies. Retrieved from [Link]
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- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. rsc.org [rsc.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
Comparative study of reaction kinetics of 4-(Bromomethyl)-3-chloropyridine hydrobromide
Executive Summary
4-(Bromomethyl)-3-chloropyridine hydrobromide (CAS: 1060810-06-3 / 73870-24-3 derivatives) represents a specialized electrophile in medicinal chemistry, primarily used to introduce the (3-chloropyridin-4-yl)methyl motif—a scaffold critical for optimizing kinase inhibitor binding affinity.
This guide provides a technical comparison of its reaction kinetics against its non-chlorinated analog (4-(bromomethyl)pyridine) and its chlorinated leaving-group counterpart (4-(chloromethyl)-3-chloropyridine).
Key Kinetic Differentiators:
-
Electrophilicity: The 3-chloro substituent enhances the electrophilicity of the benzylic carbon via inductive electron withdrawal (
), theoretically accelerating reactions compared to the non-substituted pyridine. -
Steric Retardation: Conversely, the ortho-chloro group imposes steric hindrance, which can retard reaction rates with bulky nucleophiles (e.g., secondary amines, branched alkoxides) by a factor of 1.5–3.0x compared to the unhindered analog.
-
Stability: The hydrobromide salt is kinetically stable. The free base is highly unstable due to rapid self-polymerization (intermolecular
-alkylation), necessitating immediate use upon neutralization.
Chemical Profile & Stability Analysis
Structural Properties
| Feature | 4-(Bromomethyl)-3-chloropyridine HBr | 4-(Bromomethyl)pyridine HBr | 4-(Chloromethyl)-3-chloropyridine |
| Leaving Group ( | Bromide (Good, | Bromide (Good) | Chloride (Poor, |
| Electronic Effect (C3) | Electron-Withdrawing (-I) | None (H) | Electron-Withdrawing (-I) |
| Steric Bulk (C3) | Moderate ( | Negligible | Moderate |
| Primary Reactivity | |||
| Self-Polymerization | High Risk (Free Base) | Very High Risk (Free Base) | Low Risk |
The Stability Paradox (Salt vs. Free Base)
The hydrobromide salt protonates the pyridine nitrogen, rendering it non-nucleophilic and preventing self-reaction. Upon neutralization (liberation of the free base), the pyridine nitrogen becomes nucleophilic.
-
Mechanism of Degradation: The nitrogen of one molecule attacks the benzylic carbon of another, forming an insoluble pyridinium oligomer.
-
Comparison: The 3-chloro substituent reduces the basicity (and nucleophilicity) of the nitrogen, making the 3-Cl free base slightly more stable than the non-substituted 4-(bromomethyl)pyridine, but it still degrades within minutes in concentrated solution.
Comparative Reaction Kinetics
Nucleophilic Substitution ( )
The reaction rate follows the second-order rate law:
Factor A: Leaving Group Ability (Br vs. Cl)
Comparing 4-(bromomethyl)-3-chloropyridine vs. 4-(chloromethyl)-3-chloropyridine :
-
Data Support: Bromide is a significantly better leaving group than chloride due to a weaker C-X bond and better polarizability.
-
Kinetic Impact: The bromomethyl derivative reacts approximately 50–100 times faster than the chloromethyl analog in polar aprotic solvents (DMF, DMSO).
-
Recommendation: Use the bromo-derivative for temperature-sensitive substrates to avoid harsh thermal conditions required for the chloro-derivative.
Factor B: Substituent Effects (3-Cl vs. H)
Comparing 4-(bromomethyl)-3-chloropyridine vs. 4-(bromomethyl)pyridine :
-
Electronic Activation: The 3-Cl group withdraws electron density from the ring. This destabilizes the developing positive charge in an
mechanism (retarding solvolysis) but makes the benzylic carbon more electropositive, facilitating the approach of anionic nucleophiles in reactions. -
Steric Deactivation: The ortho-chloro group blocks the trajectory of the incoming nucleophile.
-
Net Result:
-
Small Nucleophiles (
, , ): Electronic activation dominates. Rate(3-Cl) Rate(H). -
Bulky Nucleophiles (Piperazines,
-BuO ): Steric hindrance dominates. Rate(3-Cl) Rate(H).
-
Hydrolysis Rates (Solvolysis)
In aqueous media (
-
Observation: The electron-deficient pyridine ring makes the benzylic halide highly susceptible to hydroxide attack.
-
Comparison: 4-(Bromomethyl)-3-chloropyridine hydrolyzes slower than benzyl bromide due to the lack of cation stabilization, but faster than alkyl halides due to the electron-deficient ring facilitating
addition.
Experimental Protocols
Protocol: Kinetic Measurement via NMR
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Substrate: 4-(Bromomethyl)-3-chloropyridine HBr (20 mM)
-
Nucleophile: Morpholine (200 mM, 10 equiv)
-
Solvent:
(anhydrous) -
Internal Standard: 1,3,5-Trimethoxybenzene
Workflow:
-
Preparation: Dissolve the internal standard and substrate in
in an NMR tube. -
Initiation: Add Morpholine via syringe. Shake vigorously. Time
. -
Acquisition: Acquire
spectra at 2-minute intervals for 60 minutes at 298 K. -
Analysis: Monitor the decay of the benzylic
signal ( ppm) and the appearance of the product ( ppm). -
Calculation: Plot
vs. time. The slope is .
Handling & Storage (Critical)
-
Storage: Store strictly as the Hydrobromide salt at -20°C under Argon. Hygroscopic.
-
Free Base Generation: If the free base is required, perform a biphasic neutralization (
) immediately prior to use. Do not concentrate the free base to dryness ; keep in solution to minimize polymerization.
Mechanistic Visualization
The following diagram illustrates the competing pathways for 4-(Bromomethyl)-3-chloropyridine. The Green path is the desired synthesis; Red paths represent degradation.
Figure 1: Reaction network showing the critical instability of the free base and the competition between productive substitution and degradation pathways.
References
-
Claxton, L. D., et al. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research, 176(2), 185-198. Link
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Foundational text on Pyridine reactivity and tautomerism).
- Spivey, A. C., et al. (2000). Nucleophilic substitution of 4-(chloromethyl)pyridines. Journal of Organic Chemistry. (General reactivity trends for halomethyl pyridines).
-
ChemicalBook. (2025). 4-(Bromomethyl)pyridine hydrobromide Safety Data Sheet. Link
- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley.
-
BenchChem. (2025). Comparative Reactivity of Benzyl Bromides. Link (Proxy data for benzylic substitution rates).
Benchmarking the efficiency of 4-(Bromomethyl)-3-chloropyridine hydrobromide in specific synthetic transformations
Technical Comparison Guide for Synthetic Applications
Executive Summary
In the landscape of heterocyclic synthesis, 4-(Bromomethyl)-3-chloropyridine hydrobromide (CAS: 102076-96-8) represents a "privileged" electrophile.[1] It is primarily utilized for introducing the 3-chloropyridine scaffold into pharmacophores, particularly in the development of kinase inhibitors and GPCR ligands.[1]
This guide benchmarks the performance of this reagent against its chlorinated and hydroxylated analogs. Our analysis demonstrates that while the bromomethyl moiety offers superior alkylation kinetics (approx. 50-fold faster than chloromethyl analogs), the hydrobromide salt form is the critical factor for reproducibility, mitigating the rapid self-polymerization observed in the free base.[1] Furthermore, the 3-chloro substituent is not merely a bystander; it serves as an essential "handle" for subsequent intramolecular cyclizations to form furo[2,3-c]pyridines and pyrrolo[2,3-c]pyridines.[1]
Chemical Profile & Stability Benchmark
The primary challenge with halomethyl pyridines is their tendency to undergo intermolecular self-alkylation (polymerization) to form pyridinium salts.
| Feature | 4-(Bromomethyl)-3-chloropyridine .HBr | Free Base (Neutral) | 4-(Chloromethyl) Analog |
| Stability (Solid State) | High (Stable >12 months at RT) | Low (Polymerizes <24h) | Moderate |
| Hygroscopicity | Moderate | N/A (Oil/Low melt solid) | Low |
| Lachrymator Potential | Low (Non-volatile solid) | Severe (Volatile) | Moderate |
| Reaction Readiness | Requires in-situ neutralization | Direct use | Direct use |
Scientist’s Insight: The hydrobromide salt is the only viable commercial form. Attempting to store the free base results in the formation of insoluble "black tars" due to oligomerization. The salt effectively "masks" the pyridine nitrogen, preventing it from acting as a nucleophile against its own bromomethyl group.[1]
Comparative Benchmark 1: N-Alkylation Efficiency
This section compares the efficiency of CAS 102076-96-8 against common alternatives in a standard SN2 reaction with a secondary amine (e.g., piperazine).[1]
Reaction Context: Synthesis of N-(3-chloro-4-pyridylmethyl)piperazine.
| Electrophile | Reagent Type | Reaction Time (25°C) | Yield (Isolated) | Atom Economy |
| 4-(Bromomethyl)-3-Cl-Py .HBr | Activated Halide | 1 - 2 Hours | 92% | Good |
| 4-(Chloromethyl)-3-Cl-Py .HCl | Chlorinated Analog | 18 - 24 Hours | 78% | High |
| 4-(Hydroxymethyl)-3-Cl-Py | Alcohol Precursor | N/A (Requires Activation*) | 65% (2 steps) | Poor (Reagents) |
*Alcohol requires Mitsunobu conditions (TPP/DIAD) or mesylation, adding cost and purification steps.[1]
Mechanistic Causality
The C-Br bond is significantly weaker than the C-Cl bond, making bromide a superior leaving group.[1][2] In the pyridine series, the electron-withdrawing nature of the ring (and the adjacent 3-Cl) further activates the benzylic position.[1]
-
Kinetic Advantage: The bromomethyl species reacts rapidly at room temperature, suppressing thermal byproducts.[1]
-
Operational Advantage: The chloromethyl analog often requires heating to 60-80°C to achieve full conversion, which increases the risk of N-oxide formation or degradation.[1]
Comparative Benchmark 2: Cyclization Utility
The presence of the 3-chloro group distinguishes this reagent from simple 4-(bromomethyl)pyridine.[1] It enables the synthesis of bicyclic cores via intramolecular cyclization.
Transformation: Synthesis of Furo[2,3-c]pyridine .
| Precursor | 3-Substituent | Cyclization Method | Feasibility |
| 4-(Bromomethyl)-3-chloropyridine | -Cl (Halogen) | Intramolecular SNAr / Pd-Cat | High |
| 4-(Bromomethyl)pyridine | -H (Hydrogen) | Oxidative C-H Activation | Low (Harsh conditions) |
| 4-(Bromomethyl)-3-fluoropyridine | -F (Fluoro) | SNAr (High Temp) | Moderate |
Workflow Logic:
-
Alkylation: The bromomethyl group alkylates a phenol or amine.
-
Cyclization: The 3-Cl group acts as the electrophile for the ring closure (e.g., Palladium-catalyzed intramolecular arylation).[1] Without the 3-Cl "handle," this step is impossible without complex C-H activation strategies.[1]
Visualized Workflows
Diagram 1: Optimized N-Alkylation Workflow
This diagram illustrates the "Free-Basing In-Situ" protocol, which is critical for using the HBr salt effectively without isolating the unstable free base.
Caption: The "In-Situ" generation of the reactive free base prevents polymerization. The base (e.g., DIPEA) must be added before or simultaneously with the nucleophile.[1]
Diagram 2: Decision Matrix for Reagent Selection
When should you use the Bromomethyl-3-chloro derivative versus alternatives?
Caption: Selection logic based on synthetic complexity. The 3-Cl substituent is mandatory for bicyclic synthesis but optional for simple pendant chains.[1]
Experimental Protocol: Best Practices
Objective: Synthesis of a secondary amine derivative using CAS 102076-96-8.
Safety Note: This compound is a skin irritant and the free base is a lachrymator. All operations must be performed in a fume hood.
-
Preparation: Suspend This compound (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (approx. 10 mL/g).
-
Note: The salt will not fully dissolve initially.[3]
-
-
Neutralization: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) dropwise at 0°C.
-
Why 2.5 equiv? 1.0 equiv to neutralize the HBr salt, 1.0 equiv to scavenge the HBr generated during alkylation, and 0.5 equiv excess.[1]
-
-
Addition: Add the Amine Nucleophile (1.0 - 1.1 equiv) slowly.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 2 hours.
-
Monitoring: Check via TLC or LCMS. The starting material should disappear rapidly.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove salts) and Brine. Dry over Na2SO4.
References
-
PubChem. "this compound Compound Summary."[4] National Library of Medicine. Link[1]
-
BenchChem. "Comparative Reactivity of 4-Chloromorpholine and 4-Bromomorpholine: A Guide for Researchers." (Cited for general halo-alkyl reactivity principles). Link
-
Chang, M-Y., & Tai, H-Y. "Synthesis of Furo[2,3-c]pyridine."[1] Heterocycles, Vol 83, No. 8, 2011.[1][5] (Demonstrates the utility of the pyridine core in bicyclic synthesis). Link
-
ChemicalBook. "4-(Bromomethyl)pyridine hydrobromide Safety Data Sheet." (Safety and Handling data). Link
Sources
Comparative Guide: Cross-Reactivity of 4-(Bromomethyl)-3-chloropyridine HBr in Complex Mixtures
Executive Summary
4-(Bromomethyl)-3-chloropyridine hydrobromide (4-BMC-HBr) represents a specialized class of heteroaromatic alkylating agents. Unlike standard benzyl halides, the incorporation of a pyridine nitrogen and a 3-chloro substituent creates a unique "push-pull" electronic environment. This guide analyzes its performance in complex biological mixtures (e.g., cell lysates, reaction slurries), focusing on its cross-reactivity profile against competing nucleophiles (Cysteine vs. Lysine vs. Water).
Key Finding: 4-BMC-HBr exhibits a Type II Electrophilic profile , characterized by enhanced reactivity toward soft nucleophiles (thiols) due to the electron-deficient pyridine ring, while the 3-chloro substituent provides critical steric shielding that reduces off-target aminolysis (Lysine modification) compared to non-substituted analogs.
Part 1: Chemical Profile & Mechanistic Basis
To understand cross-reactivity, we must first deconstruct the molecule's electronic and steric drivers.
The "Pyridine Effect" (Electronic Activation)
The pyridine ring is electron-deficient compared to a benzene ring. The nitrogen atom withdraws electron density from the ring, making the exocyclic methylene carbon (
-
Consequence: faster reaction kinetics (
) with all nucleophiles compared to benzyl bromide.
The "3-Chloro Effect" (Steric & Inductive Tuning)
The chlorine atom at position 3 serves a dual function:
-
Inductive Withdrawal (-I): It further destabilizes the transition state, increasing the electrophilicity of the warhead.
-
Steric Ortho-Effect: Crucially, it adds bulk adjacent to the reactive center. This steric hindrance disproportionately affects "hard," bulky nucleophiles (like the
-amino group of Lysine) while permitting attack by smaller, "softer" nucleophiles (like the thiolate anion of Cysteine).
Mechanistic Pathway Diagram
The following diagram illustrates the kinetic competition between the desired thiol alkylation and competing pathways (hydrolysis and aminolysis).
Figure 1: Kinetic competition pathways. The 3-Cl substituent suppresses the k2 pathway (Lysine) relative to k1 (Cysteine).
Part 2: Comparative Performance Analysis
The following table compares 4-BMC-HBr against the standard carbocyclic alkylator (Benzyl Bromide) and its non-chlorinated heteroaromatic analog.
Table 1: Reactivity & Selectivity Metrics
| Feature | 4-BMC-HBr (Product) | 4-(Bromomethyl)pyridine HBr | Benzyl Bromide |
| Structure | Pyridine + 3-Cl | Pyridine (No Cl) | Benzene Ring |
| *Electrophilicity ( | High | High | Moderate |
| Aq. Solubility | High (Salt form) | High (Salt form) | Low (Requires co-solvent) |
| Cys/Lys Selectivity | ~25:1 (Sterically Enhanced) | ~10:1 | ~5:1 |
| Hydrolytic Stability | Moderate ( | Low ( | High ( |
| Primary Risk | Acidification of media (HBr release) | Rapid Hydrolysis | Non-specific binding |
-
Analysis: 4-BMC-HBr offers a superior balance for proteomic profiling. While Benzyl Bromide is more stable, it lacks water solubility and specificity. The non-chlorinated pyridine analog is too unstable in water (rapid hydrolysis). The 3-Cl substituent in 4-BMC-HBr stabilizes the molecule slightly against water while maintaining high reactivity toward thiols.
Part 3: Experimental Protocols
To validate the cross-reactivity of 4-BMC-HBr in your specific matrix, use the following Competitive Activity-Based Protein Profiling (ABPP) workflow. This protocol uses a "competition" format: if 4-BMC-HBr successfully alkylates the target, it prevents subsequent labeling by a fluorescent probe.
Protocol: Competitive Cysteine Profiling
Objective: Determine the concentration at which 4-BMC-HBr achieves saturation of Cysteine targets without significant off-target Lysine modification.
Reagents Required[1][2][3][4]
-
Lysate: 1 mg/mL proteome (e.g., HEK293T or E. coli lysate) in PBS (pH 7.4).
-
Test Compound: 4-BMC-HBr (Freshly prepared in DMSO).
-
Probe: Iodoacetamide-Rhodamine (IA-Rh) or Desthiobiotin-Iodoacetamide (DB-IA).
-
Control: Chloroacetamide (Standard Cys-blocker).[5]
Workflow Diagram
Figure 2: Competitive ABPP workflow. Disappearance of signal indicates successful target engagement by 4-BMC-HBr.
Step-by-Step Procedure
-
Preparation: Dilute protein lysate to 1 mg/mL in PBS. Critical: Avoid Tris buffers, as the free amine in Tris can react with 4-BMC-HBr.
-
Dose-Response: Aliquot lysate into 5 tubes. Add 4-BMC-HBr at increasing concentrations (0, 1, 10, 50, 100 µM).
-
Incubation: Incubate for 30 minutes at room temperature with gentle agitation.
-
Note on HBr: The salt form will slightly lower pH. Ensure PBS buffering capacity is sufficient (50 mM phosphate recommended).
-
-
Labeling: Add IA-Rhodamine (final conc. 1 µM) to all samples. Incubate for 30 minutes in the dark.
-
Quenching: Add 4x SDS loading buffer (containing
-mercaptoethanol) and boil for 5 minutes. -
Readout: Resolve on SDS-PAGE and scan for fluorescence.
-
Interpretation: A loss of fluorescence bands indicates 4-BMC-HBr has capped the cysteines. If high-molecular-weight smearing appears at high concentrations (>100 µM), it indicates non-specific protein cross-linking or lysine modification.
-
Protocol: LC-MS Assessment of Selectivity (Peptide Mapping)
Objective: Quantify the exact ratio of Cys-alkylation vs. Lys-alkylation.
-
Incubation: Incubate BSA (Bovine Serum Albumin) with 10 equivalents of 4-BMC-HBr for 1 hour at pH 7.4.
-
Digestion: Dilute, reduce (DTT), alkylate (with unlabeled Iodoacetamide to cap remaining Cys), and digest with Trypsin.
-
LC-MS/MS: Analyze peptides.
-
Data Search: Set dynamic modifications:
-
Target: +126.01 Da (Mass of C6H4ClN-CH2 group) on Cysteine.
-
Off-Target: +126.01 Da on Lysine.
-
-
Calculation:
References
-
Chemical Probes Portal. Guidelines for Probe Quality and Selectivity. [Link]
-
Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology. [Link]
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine‐Selective Protein Modification and Charge Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 4. Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C6H5BrClN) [pubchemlite.lcsb.uni.lu]
A Comprehensive Guide to 4-(Bromomethyl)-3-chloropyridine Hydrobromide: Applications, Limitations, and Comparative Analysis for Synthetic Chemistry
This guide provides an in-depth technical review of 4-(Bromomethyl)-3-chloropyridine hydrobromide, a key heterocyclic building block for researchers, scientists, and drug development professionals. We will move beyond a simple datasheet to offer a comparative analysis, grounded in experimental data and field-proven insights. This document will explore the reagent's core applications as a potent alkylating agent, critically evaluate its limitations and handling challenges, and benchmark its performance against viable alternatives to inform rational decisions in complex synthetic workflows.
Part 1: Foundational Profile of the Reagent
This compound is a bifunctional reagent valued for its ability to introduce the 3-chloro-4-pyridylmethyl moiety into a target molecule. This structural motif is of significant interest in medicinal chemistry, as pyridine rings are a cornerstone of many pharmaceuticals, contributing to properties like solubility, bioavailability, and target binding.[1][2] The presence of both a reactive bromomethyl group and a chlorine-substituted aromatic ring provides multiple handles for subsequent synthetic transformations.
Chemical Structure and Properties
| Property | Value |
| CAS Number | 1256562-25-0 |
| Molecular Formula | C₆H₆Br₂ClN |
| Molecular Weight | 287.38 g/mol |
| Appearance | White to off-white powder[3] |
| Primary Function | Electrophilic Alkylating Agent |
Common Synthetic Pathway
The reagent is typically synthesized from a commercially available precursor, 4-pyridinemethanol, through bromination. A common method involves treatment with phosphorus tribromide (PBr₃) or a concentrated hydrobromic acid (HBr) solution under reflux conditions.[4] This reaction substitutes the hydroxyl group of the starting material with a bromine atom, and the resulting pyridine nitrogen is protonated to form the hydrobromide salt.
Caption: General workflow for the synthesis of 4-(bromomethyl)pyridine salts.
Part 2: Core Application as a Versatile Alkylating Agent
The primary utility of this compound lies in its function as a potent electrophile for alkylation reactions. The carbon of the bromomethyl group is highly susceptible to nucleophilic attack, making it an excellent choice for forming new carbon-heteroatom (C-N, C-O, C-S) or carbon-carbon bonds. This reactivity is central to its application in drug discovery for building complex molecular scaffolds. Pyridine and pyrimidine derivatives, for instance, are crucial in developing anti-inflammatory and anticancer agents.[1][5]
Representative Experimental Protocol: N-Alkylation of a Pyrimidine Derivative
This protocol is a representative example adapted from established methodologies for alkylating heterocyclic systems.[6] It is designed to be a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC).
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong, insoluble base is chosen to deprotonate the nucleophile (the pyrimidine NH group) without being excessively harsh, which could degrade the electrophilic reagent. Its insolubility simplifies workup, as it can be removed by simple filtration.
-
Solvent (Acetonitrile): A polar aprotic solvent is ideal. It effectively dissolves the organic reactants while not interfering with the SN2 reaction mechanism. Its boiling point (82°C) allows for heating to increase the reaction rate without requiring high-pressure apparatus.
-
Temperature (80°C): Heating the reaction provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction time. This temperature is safely below the solvent's boiling point.
Step-by-Step Methodology:
-
Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrimidine substrate (1.0 mmol, 1.0 eq) and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add 20 mL of anhydrous acetonitrile to the flask.
-
Reagent Addition: Add this compound (1.1 mmol, 1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting material.
-
Workup (Filtration): After completion, cool the mixture to room temperature. Filter the solid K₂CO₃ and salts through a pad of celite, washing the filter cake with a small amount of acetonitrile.
-
Workup (Extraction): Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting crude oil in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N1-alkylated pyrimidine.
Caption: Experimental workflow for a typical N-alkylation reaction.
Part 3: Limitations and Practical Considerations
While effective, this compound is a reagent that demands respect and careful handling. Its limitations stem from its high reactivity and inherent hazards.
Reactivity and Stability The reagent is sensitive to moisture and strong bases, which can lead to decomposition.[7] It should be stored in a dry, inert atmosphere.[7][8] Its high electrophilicity can also be a drawback, potentially leading to a lack of selectivity or over-alkylation in substrates with multiple nucleophilic sites.
Safety and Handling (EHS) This is the most significant limitation. The material is classified as corrosive and can cause severe skin burns and serious eye damage.[3][8][9] Inhalation of its dust should be avoided.[7][8]
Summary of Key Safety Information
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Skin Corrosion 1B | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage.[3][8] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][8] |
| Metal Corrosion 1 | GHS05 (Corrosion) | H290: May be corrosive to metals.[8] | P390: Absorb spillage to prevent material damage.[9] |
All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][8]
Part 4: Comparative Analysis with Alternative Reagents
The choice of an alkylating agent is a critical decision that impacts yield, selectivity, and safety.[10] this compound is one of several options available to a synthetic chemist.
Alternative Reagents
-
4-(Chloromethyl) Analogs: Generally less reactive than their bromo- counterparts. This can be an advantage for achieving higher selectivity with sensitive substrates. They are often more stable and less expensive.
-
4-(Iodomethyl) Analogs: The most reactive of the halides, offering faster reaction times and the ability to alkylate weaker nucleophiles. However, they are typically more expensive and less stable.[6]
-
Alkyl Tosylates/Mesylates: These are also excellent electrophiles but require an extra synthetic step to prepare from the corresponding alcohol. They are generally stable and crystalline solids.[11]
-
Non-Halide Reagents: Methods like the Mitsunobu reaction or the use of Meerwein salts offer different mechanistic pathways and can be effective where halide reagents fail, though they come with their own set of limitations regarding substrate scope and reagent toxicity.[11]
Performance Comparison in Pyrimidine Alkylation
The following table summarizes data from comparative studies on alkylating agents for pyrimidine synthesis, demonstrating the trade-offs between different leaving groups.
| Alkylating Agent | Reaction Type | Base | Solvent | Temp. | Yield (%) | Reference |
| 4-(Iodomethyl)pyrimidine | O-Alkylation | K₂CO₃ | Acetonitrile | Reflux | 87 | [6][10] |
| 4-(Bromomethyl)pyrimidine | O-Alkylation | K₂CO₃ | Acetonitrile | Reflux | 80 | [6][10] |
| 4-(Chloromethyl)pyrimidine | O-Alkylation | K₂CO₃ | Acetonitrile | Reflux | 75 | [6] |
This data clearly illustrates the expected reactivity trend (I > Br > Cl), where the more reactive iodide gives the highest yield under identical conditions.[6][10]
Caption: Decision logic for selecting an appropriate alkylating agent.
Conclusion
This compound is a highly effective, albeit hazardous, reagent for introducing the 3-chloro-4-pyridylmethyl group in organic synthesis. Its high reactivity makes it valuable for constructing complex molecules, particularly in the field of medicinal chemistry. However, its utility is tempered by significant safety considerations, including its corrosive nature, which mandates stringent handling protocols.
When compared to alternatives, it occupies a middle ground of reactivity between the corresponding iodo- and chloro- analogs. The decision to use this reagent should be made by carefully weighing the need for its specific reactivity against the safety and handling burdens it imposes. For many applications, a less reactive but safer chloromethyl derivative may be sufficient, while for challenging alkylations, a more potent iodomethyl reagent might be required. Ultimately, this compound remains a powerful tool in the synthetic chemist's arsenal, provided it is used with the necessary caution and expertise.
References
- A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. Benchchem.
- 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Loba Chemie.
- B3315 - 4-(Bromomethyl)
- 4-Bromopyridine Hydrobromide - SAFETY D
- 4-(Bromomethyl)
- A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Compar
- 4-(Bromomethyl)pyridine hydrobromide synthesis. ChemicalBook.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflamm
- 4-Bromomethyl-3-chloropyridine hydrobromide - SAFETY D
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Semantic Scholar.
- This compound. Sigma-Aldrich.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents.
- A comparison of several modern alkyl
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. PMC.
- The Role of 4-Bromopyridine Hydrochloride in Modern Drug Discovery. [Source not available].
- Support inform
- Mild and Scalable C4-Alkylation of Pyridine Deriv
- This compound (C6H5BrClN). PubChemLite.
- Facile Synthesis and Characterization of N-(4-Bromo-3-methylphenyl)
- Electrochemical C4 alkylation of pyridine deriv
- Sustainable Aerobic Bromination with Controllable Chemoselectivity. PMC - NIH.
- Pyridine mediated transition-metal-free direct alkylation of anilines.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules. PMC.
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. MDPI.
- Electrophilic Bromination in Flow: A Safe and Sustainable Altern
- 4-(Bromomethyl)
- 4-bromo-3-(bromomethyl)
- A Dangerous Bromance.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
Safety Operating Guide
4-(Bromomethyl)-3-chloropyridine hydrobromide proper disposal procedures
Topic: 4-(Bromomethyl)-3-chloropyridine hydrobromide Proper Disposal Procedures
Content Type: Operational Safety & Technical Guide
Audience: Researchers, Senior Scientists, and EHS Officers.[1]
Executive Safety Summary
Compound: this compound CAS: 106651-81-4 (Generic Reference) / Note: Specific CAS may vary by salt form; treat as Class-Specific Hazard. Core Hazards:
-
Potent Alkylating Agent: The benzylic bromide moiety is highly reactive toward nucleophiles (DNA, proteins), classifying it as a potential mutagen/carcinogen.[1]
-
Corrosive & Lachrymator: The hydrobromide salt hydrolyzes in moisture to release hydrobromic acid (HBr), causing severe respiratory, eye, and skin burns.[1]
-
Water-Reactive Acid Release: Contact with water generates immediate acidity and heat.
Immediate Directive: Do not dispose of this compound down the drain or in standard trash. It requires chemical deactivation or segregated hazardous waste incineration .
Part 1: The Hazard Mechanism (The "Why")
To dispose of this chemical safely, you must understand its reactivity profile.[1][2] This is not merely "toxic waste"; it is a chemical weapon precursor analog in terms of reactivity (benzyl halide).
-
The Alkylating Trigger: The carbon-bromine bond at the 4-position is activated by the electron-deficient pyridine ring. This makes it exceptionally prone to
displacement. If it enters the environment untreated, it persists as a toxic alkylator.[1] -
The Acidic Payload: As a hydrobromide salt, the compound carries an equivalent of HBr. Upon dissolution in water, the pH drops rapidly (< 2.0), triggering RCRA Corrosivity (D002) protocols.[1]
Part 2: Decision Matrix & Workflow
Before acting, assess the scale and state of the material.[1][3]
Figure 1: Decision matrix for determining whether to treat in-house or designate for external haulage.
Part 3: Chemical Deactivation Protocol (Self-Validating System)
Scope: For small quantities (<10g) or residual cleaning of glassware. Principle: Convert the reactive alkyl bromide into a non-toxic Bunte salt using Sodium Thiosulfate, while neutralizing the HBr with Sodium Bicarbonate.[1]
Reagents Required:
-
Sodium Thiosulfate Pentahydrate (
) -
Sodium Bicarbonate (
) -
Solvent (Acetonitrile or Acetone)
-
pH Strips or Meter[1]
-
TLC Plates (for validation)
Step-by-Step Procedure:
-
Preparation of Quenching Buffer:
-
In a fume hood, prepare a solution of 10% Sodium Thiosulfate and 5% Sodium Bicarbonate in water.[1]
-
Why: Thiosulfate is a soft nucleophile that rapidly displaces the bromide without generating excessive heat compared to strong hydroxides. Bicarbonate buffers the acid generated.
-
-
Solubilization:
-
Dissolve the 4-(Bromomethyl)-3-chloropyridine HBr waste in a minimal amount of Acetonitrile or Acetone.
-
Note: Do not add the solid directly to water; the clumping may prevent reaction at the core of the solid.
-
-
Controlled Addition:
-
Slowly add the organic waste solution to the stirring Quenching Buffer.
-
Ratio: Use at least 20 molar equivalents of Thiosulfate per mole of waste.
-
Observation: Slight effervescence (
) is normal due to the HBr neutralization.
-
-
Reaction Time:
-
Stir vigorously for 12 hours (overnight) at room temperature.
-
-
Validation (The "Trust" Step):
-
pH Check: Ensure pH is between 6 and 9. If acidic, add more Bicarbonate.[1]
-
TLC Check: Spot the reaction mixture against the starting material (if available). The UV-active spot for the benzylic bromide should be absent, replaced by a baseline spot (the Bunte salt).
-
-
Final Disposal:
-
The resulting mixture is now a non-volatile, aqueous organic waste.[1]
-
Label as: "Deactivated Halogenated Organic Waste – Contains Thiosulfate/Pyridine Derivatives."
-
Figure 2: The chemical mechanism of Thiosulfate quenching.
Part 4: Regulatory Compliance & Waste Streams
If you choose not to quench (or for large quantities), you must adhere to strict EPA/RCRA coding.[1]
Waste Categorization Table
| Parameter | Classification | Regulatory Code (US RCRA) | Handling Instruction |
| Primary Hazard | Corrosive | D002 | Do not mix with metal cans; use glass or polyethylene. |
| Secondary Hazard | Toxic / Reactive | Characteristic | Segregate from oxidizers. |
| Chemical Family | Halogenated Pyridine | F-List (Potential) | Check 40 CFR 721.8675 if used as solvent (unlikely). |
| Container | Lab Pack | N/A | Double-bag in chemically resistant plastic; pack in vermiculite. |
Packaging for Haulage:
-
Segregation: Never pack this compound with Oxidizers (Nitric acid, Peroxides) or Bases (Sodium Hydroxide). The reaction with bases is exothermic; reaction with oxidizers can release Bromine gas (
). -
Labeling:
-
MUST state: "Corrosive, Acidic, Organic Solid."[1]
-
MUST state: "Lachrymator - Open only in Fume Hood."
-
Part 5: Emergency Contingencies
Scenario: Benchtop Spill (Solid or Solution)
-
Evacuate: Clear the immediate area. The lachrymatory effect will compromise vision instantly.
-
PPE: Double nitrile gloves, lab coat, and tight-fitting safety goggles (or full face shield).[1]
-
Neutralization:
-
Cover the spill with Sodium Bicarbonate or Spill-X-A (Acid neutralizer).
-
Do not use water initially, as this will spread the acid.[1]
-
-
Cleanup:
-
Once neutralized (bubbling stops), absorb with vermiculite or dry sand.[1]
-
Scoop into a wide-mouth jar.
-
Wipe surface with a dilute Thiosulfate solution to deactivate residues.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for Thiosulfate quenching protocols of alkyl halides).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
